molecular formula C16H20N2O B2928966 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline CAS No. 1274576-07-6

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Cat. No.: B2928966
CAS No.: 1274576-07-6
M. Wt: 256.349
InChI Key: SRWKAPLMXXGYPA-UHFFFAOYSA-N
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Description

4-{[Methyl(2-phenoxyethyl)amino]methyl}aniline is a multifunctional aniline derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The compound features a tertiary amine center with a methyl group and a 2-phenoxyethyl chain, linked via a methylene bridge to a primary aniline group. This molecular architecture, incorporating both electron-rich aniline and phenoxy motifs, makes it a promising building block for the development of novel chemical entities . Aniline derivatives are extensively utilized as key precursors in pharmaceutical research for constructing compounds with diverse pharmacological activities . The primary aniline group is a common pharmacophore, while the tertiary amine functionality can contribute to molecular solubility and bioavailability. The phenoxyethyl moiety is a structural element found in various bioactive molecules, suggesting potential applications in developing receptor-targeted ligands . In materials science, this compound's hybrid structure may be incorporated into specialized polymers. Aniline-based compounds are essential in producing polymers like polyurethanes and polyamides, which exhibit desirable properties including high strength, flexibility, and thermal resistance . The presence of multiple functional groups allows for various chemical modifications, enabling researchers to tune the compound's properties for specific applications. For Research Use Only (RUO): This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Proper safety protocols should be followed when handling this chemical compound.

Properties

IUPAC Name

4-[[methyl(2-phenoxyethyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(13-14-7-9-15(17)10-8-14)11-12-19-16-5-3-2-4-6-16/h2-10H,11-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKAPLMXXGYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC=C1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, a molecule incorporating key pharmacophoric elements such as a primary aniline, a tertiary benzylic amine, and a phenoxyethyl moiety. The aniline scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization is critical for modulating pharmacological activity.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of synthetic strategies, with a primary focus on a highly efficient reductive amination pathway. We will dissect the causality behind experimental choices, provide step-by-step protocols, and discuss potential challenges and optimization strategies. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Introduction and Strategic Overview

The target molecule, 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, presents an interesting synthetic challenge due to the presence of multiple nucleophilic nitrogen centers. The primary aromatic amine (aniline) has distinct reactivity compared to the internal tertiary amine. The aniline moiety is a common feature in many pharmaceutical agents, contributing to interactions with biological targets, while also being a potential site for metabolic activity.[2][3] The tertiary amine group can influence physicochemical properties like solubility and basicity, which are crucial for pharmacokinetics.

The core of our synthetic design is to construct the benzylic C-N bond efficiently and with high selectivity. Direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and lowers yields.[4][5] Therefore, a more controlled and widely adopted strategy is reductive amination.[6] This method involves the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[7] This approach avoids the issue of over-alkylation and is highly effective for synthesizing secondary and tertiary amines.

This guide will focus on a convergent synthesis that couples two key precursors: 4-aminobenzaldehyde and the secondary amine N-methyl-2-phenoxyethanamine .

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic approach reveals two primary disconnection strategies for the target molecule.

G cluster_RA Pathway A: Reductive Amination (Recommended) cluster_NS Pathway B: Nucleophilic Substitution Target 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline RA_Intermediates Imine/Iminium Intermediate Target->RA_Intermediates C-N Disconnection (Reductive Amination) BenzylHalide 4-(Aminomethyl)benzyl Halide (or protected) Target->BenzylHalide C-N Disconnection (Alkylation) SecondaryAmine_NS N-methyl-2-phenoxyethanamine Target->SecondaryAmine_NS Aldehyde 4-Aminobenzaldehyde RA_Intermediates->Aldehyde SecondaryAmine N-methyl-2-phenoxyethanamine RA_Intermediates->SecondaryAmine

Caption: Retrosynthetic analysis of the target molecule.

Pathway A (Reductive Amination): This is the preferred route. It involves the reaction of 4-aminobenzaldehyde with the pre-synthesized secondary amine, N-methyl-2-phenoxyethanamine. This approach is highly convergent and leverages a robust and selective chemical transformation. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the iminium ion intermediate without affecting the aldehyde starting material.[6]

Pathway B (Nucleophilic Substitution): This pathway involves alkylating an amine with a benzyl halide. This route is less desirable due to the high propensity for over-alkylation, where the newly formed tertiary amine product can react further with the benzyl halide to form a quaternary ammonium salt.[5] This would necessitate careful control of stoichiometry and potentially slower addition rates, yet often still results in a mixture of products requiring difficult purification.

Synthesis of Key Precursor: N-methyl-2-phenoxyethanamine

A reliable supply of the secondary amine precursor is crucial. It can be synthesized efficiently via nucleophilic substitution of a 2-phenoxyethyl halide with methylamine.

G Phenol Phenol Intermediate 2-Phenoxyethanol Phenol->Intermediate Williamson Ether Synthesis (e.g., K₂CO₃, Acetone) Bromoethanol 2-Bromoethanol Bromoethanol->Intermediate Halide 2-Phenoxyethyl bromide Intermediate->Halide Bromination PBr3 PBr₃ or HBr PBr3->Halide Product N-methyl-2-phenoxyethanamine Halide->Product Nucleophilic Substitution (SN2) Methylamine Methylamine (CH₃NH₂) Methylamine->Product

Caption: Synthetic workflow for N-methyl-2-phenoxyethanamine.

Experimental Protocol: Synthesis of N-methyl-2-phenoxyethanamine

This is a two-step process starting from commercially available 2-phenoxyethanol.

Step 1: Synthesis of 2-Phenoxyethyl bromide

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxyethanol (1.0 eq). Cool the flask in an ice bath.

  • Reaction: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise to the cooled solution while stirring.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully pour it over crushed ice. Extract the aqueous layer with dichloromethane (DCM, 3x volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenoxyethyl bromide, which can often be used in the next step without further purification.

Step 2: Synthesis of N-methyl-2-phenoxyethanamine

  • Reagent Setup: In a sealed pressure vessel, add 2-phenoxyethyl bromide (1.0 eq) and a solution of methylamine (2.0-3.0 eq, typically 40% in water or 2M in THF). Using an excess of methylamine minimizes the formation of the dialkylated tertiary amine byproduct.

  • Reaction: Seal the vessel and heat the mixture to 60-80°C overnight (12-18 hours) with vigorous stirring.

  • Work-up: Cool the reaction vessel to room temperature. Transfer the mixture to a separatory funnel and add 1M sodium hydroxide (NaOH) solution to basify the mixture. Extract the product with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure N-methyl-2-phenoxyethanamine.

Reagent/ParameterStep 1 (Bromination)Step 2 (Amination)
Key Reagent Phosphorus tribromide (PBr₃)Methylamine (CH₃NH₂)
Solvent Neat (no solvent)THF or Water
Temperature 100°C60-80°C
Duration 4-6 hours12-18 hours
Work-up Aqueous Quench / DCM ExtractionBasic Work-up / Ethyl Acetate Extraction

Convergent Synthesis via Reductive Amination

This step constitutes the core of the synthesis, coupling the two key fragments to assemble the final molecule.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 4-Aminobenzaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate Amine N-methyl-2-phenoxyethanamine Amine->Intermediate + H⁺ Solvent Solvent (e.g., DCE, THF) Acid Acid Catalyst (optional) (e.g., Acetic Acid) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline Reducer->Product Intermediate->Product Reduction

Caption: Workflow for the final reductive amination step.

Mechanistic Rationale

The reaction proceeds in two main stages within the same pot:

  • Iminium Ion Formation: The secondary amine attacks the carbonyl carbon of the aldehyde. A catalytic amount of acid (like acetic acid) can facilitate this step by protonating the carbonyl oxygen, making the carbon more electrophilic. Subsequent dehydration leads to the formation of a transient, electrophilic iminium ion.

  • Hydride Reduction: A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to deliver a hydride to the iminium carbon.[6] This reagent is particularly advantageous because it is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde, thus preventing the formation of 4-aminobenzyl alcohol as a major byproduct.[5]

Detailed Experimental Protocol
  • Reagent Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminobenzaldehyde (1.0 eq), N-methyl-2-phenoxyethanamine (1.1 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel (using a gradient eluent system, e.g., ethyl acetate in hexanes) to afford the pure 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

Product Characterization Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Molecular Formula C₁₆H₂₀N₂O
Molecular Weight 256.35 g/mol [8]
Physical Form Powder or oil[8]
Typical Yield 75-90%
¹H NMR Peaks corresponding to aromatic protons (aniline and phenoxy rings), benzylic CH₂, N-CH₂-CH₂-O protons, N-CH₃ protons, and the primary amine (NH₂) protons.
¹³C NMR Resonances for all 16 unique carbon atoms.
Mass Spec (ESI+) [M+H]⁺ = 257.16
Purity (HPLC) >95%

Conclusion

The synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is most effectively achieved through a convergent strategy centered on the reductive amination of 4-aminobenzaldehyde with N-methyl-2-phenoxyethanamine. This method offers high selectivity, avoids common side reactions like over-alkylation, and proceeds under mild conditions, making it a robust and scalable route for producing this valuable chemical scaffold. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and further explore the potential of this and related compounds in medicinal chemistry and materials science.

References

  • Google Patents. (N.D.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • National Center for Biotechnology Information. (N.D.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. Available at: [Link]

  • ResearchGate. (N.D.). Synthesis of 4-Methyl-2,6-di(9H-thioxanthen-9-yl)aniline. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Google Patents. (N.D.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Available at: [Link]

  • Organic Chemistry Portal. (N.D.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

An In-depth Technical Guide to 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. This document details the compound's chemical identity, including its CAS number and structure, and presents a well-reasoned, two-step synthetic pathway based on established chemical principles. The guide offers detailed experimental protocols for the synthesis of the key intermediate, N-methyl-2-phenoxyethanamine, and its subsequent reaction to form the title compound via reductive amination. Furthermore, this guide discusses the compound's physicochemical properties and explores its potential applications in drug development, drawing parallels with structurally related pharmacologically active molecules.

Chemical Identity and Properties

1.1. Structure and CAS Number

  • Chemical Name: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

  • CAS Number: 1274576-07-6[1]

  • Molecular Formula: C₁₆H₂₀N₂O[1]

  • Molecular Weight: 256.35 g/mol [1]

  • Chemical Structure:

    G A

    Caption: Chemical structure of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

1.2. Physicochemical Properties

PropertyValue/DescriptionSource
Physical Form Powder[1]
Storage Room Temperature[1]
Purity Typically available at ≥95%
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO.
Boiling Point Not determined.
Melting Point Not determined.

Synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

The synthesis of the title compound can be logically approached through a two-step process, beginning with the preparation of the key intermediate, N-methyl-2-phenoxyethanamine, followed by its coupling with 4-aminobenzaldehyde via reductive amination.

G A 2-Phenoxyethylamine B N-methyl-2-phenoxyethanamine A->B N-methylation D 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline B->D Reductive Amination C 4-Aminobenzaldehyde C->D

Caption: Proposed two-step synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

2.1. Step 1: Synthesis of N-methyl-2-phenoxyethanamine

The N-methylation of the primary amine, 2-phenoxyethylamine, is the initial and crucial step. A robust method for the selective monomethylation of primary amines involves the formation of a benzaldimine intermediate, followed by methylation and subsequent hydrolysis. This approach prevents over-methylation to the tertiary amine.

2.1.1. Experimental Protocol: N-methylation of 2-Phenoxyethylamine

  • Materials:

    • 2-Phenoxyethylamine

    • Benzaldehyde

    • Toluene

    • Dimethyl sulfate (DMS) or Methyl tosylate (MeOTs)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Dichloromethane (DCM) or Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask with Dean-Stark trap and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Formation of N-benzylidenephenoxyethylamine:

      • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-phenoxyethylamine (1.0 eq) and toluene.

      • Add benzaldehyde (1.2 eq) to the mixture. An exothermic reaction may be observed.

      • Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 1.5-2 hours).

      • Cool the reaction mixture to room temperature.

    • Methylation of the Imine:

      • Replace the Dean-Stark trap with a standard condenser.

      • Prepare a solution of dimethyl sulfate (1.05 eq) or methyl tosylate (1.05 eq) in toluene.

      • Add the methylating agent solution dropwise to the reaction mixture.

      • Heat the mixture to a gentle reflux. A dark, oily layer of the iminium salt will separate. The reaction is typically complete within 1-2 hours with dimethyl sulfate or may require overnight heating with methyl tosylate.

      • Cool the mixture to room temperature.

    • Hydrolysis and Isolation of N-methyl-2-phenoxyethanamine:

      • Add water to the reaction mixture and heat to 80°C for 30-60 minutes to hydrolyze the iminium salt.

      • Cool the mixture and transfer it to a separatory funnel. Separate the aqueous and organic layers.

      • Wash the organic layer (containing benzaldehyde) with water.

      • Combine all aqueous layers and wash with dichloromethane to remove any remaining benzaldehyde.

      • Make the aqueous layer strongly basic (pH > 12) with a concentrated solution of NaOH or KOH.

      • Extract the product, N-methyl-2-phenoxyethanamine, from the basic aqueous layer with dichloromethane or diethyl ether (3 x volumes).

      • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

      • The product can be further purified by vacuum distillation if necessary.

2.2. Step 2: Synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline via Reductive Amination

Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (in this case, 4-aminobenzaldehyde) with an amine (N-methyl-2-phenoxyethanamine) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

2.2.1. Experimental Protocol: Reductive Amination

  • Materials:

    • N-methyl-2-phenoxyethanamine (from Step 1)

    • 4-Aminobenzaldehyde

    • Methanol or Dichloromethane

    • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • Imine Formation and Reduction:

      • In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) and N-methyl-2-phenoxyethanamine (1.1 eq) in methanol or dichloromethane.

      • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly add sodium borohydride (1.5 eq) in small portions to the cooled solution. Control the addition to maintain the temperature below 10°C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Work-up and Purification:

      • Carefully quench the reaction by the slow addition of water.

      • If methanol was used as the solvent, remove it under reduced pressure.

      • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

      • Combine the organic layers and wash with brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

      • The crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Applications in Drug Development

While specific biological activity data for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is not extensively reported in peer-reviewed literature, its structural motifs suggest several potential areas of application in drug discovery. The substituted aniline and phenoxyethylamine moieties are present in numerous biologically active compounds.

3.1. As a Scaffold in Medicinal Chemistry

The core structure of this molecule can serve as a versatile scaffold for the development of new therapeutic agents. The primary amino group on the aniline ring offers a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Aniline and its derivatives are known to be key components in a wide range of pharmaceuticals.

3.2. Potential as a Kinase Inhibitor

The 4-amino-substituted aromatic ring is a common feature in many kinase inhibitors used in oncology. For example, the 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases. While the title compound is not a quinazoline, the substituted aminobenzyl moiety could be explored for its potential to interact with kinase targets.

3.3. Analog to Neuroactive Compounds

The phenoxyethylamine substructure is found in some compounds with activity in the central nervous system. Further investigation into the neurological effects of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline and its derivatives could be a worthwhile area of research.

Conclusion

This technical guide has provided a detailed overview of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, including its chemical identity, a plausible and detailed synthetic route, and a discussion of its potential applications in the field of drug development. The proposed two-step synthesis, involving N-methylation of 2-phenoxyethylamine followed by reductive amination with 4-aminobenzaldehyde, utilizes well-established and reliable chemical transformations. While direct biological data for this specific molecule is limited, its structural components suggest that it is a compound of interest for further investigation in medicinal chemistry as a potential scaffold for the development of novel therapeutic agents. This guide serves as a valuable resource for researchers and scientists looking to synthesize and explore the potential of this and structurally related molecules.

References

Sources

Technical Guide: Solubility Profile & Solvent Selection for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

[1][2][3][4]

CAS Number: 1274576-07-6 Formula: C₁₆H₂₀N₂O Molecular Weight: 256.35 g/mol [1][2][3][4]

Executive Summary

This technical guide characterizes the solubility profile of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline , a critical bifunctional building block used in the synthesis of tyrosine kinase inhibitors and advanced dye intermediates.[1][2][3] As a Senior Application Scientist, I have structured this guide to move beyond simple data listing. We will explore the mechanistic basis of its solubility, provide a "Likely Solubility Profile" based on structure-activity relationships (SAR), and detail a validated protocol for empirical determination.

Key Insight: This molecule exhibits a pH-dependent solubility switch .[1][2][3][4] While lipophilic in its neutral form (soluble in organic solvents), it becomes highly water-soluble upon protonation of its tertiary amine and aniline moieties, a property that should be exploited for purification via acid-base extraction.[1][2][3][4]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, we must analyze its functional groups.[2][3][4][5]

FeatureChemical MoietyImpact on Solubility
H-Bond Donor Primary Aniline (–NH₂)Facilitates solubility in protic solvents (Alcohols).[1][2][3][4]
H-Bond Acceptor Ether (–O–), Tertiary Amine (–N<)Enhances solubility in polar aprotic solvents (DMSO, DMF).[1][2][3]
Hydrophobic Core Two Phenyl RingsDrives solubility in chlorinated solvents (DCM) and aromatics (Toluene).[1][2][3][4]
Basic Centers Aliphatic Amine (pKa ~9.5), Aniline (pKa ~4.[1][2][3]6)Critical: Solubility in water is negligible at pH > 7 but high at pH < 4.[1][2][3][4]
Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) suggest high compatibility with solvents having moderate polarity and dispersion forces.[1][2][3]

  • Predicted LogP: ~2.8 – 3.2 (Moderately Lipophilic)[1][2][3]

  • Ideal Solvent Class: Chlorinated hydrocarbons, Polar Aprotic, and lower Alcohols.[2][3]

Predicted Solubility Profile

Note: As specific quantitative data for CAS 1274576-07-6 is proprietary in many contexts, the following profile is derived from high-confidence SAR analysis of structurally homologous aniline-ether derivatives.

Table 1: Solvent Compatibility Matrix[3]
Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Ideal for stock solutions and nucleophilic substitution reactions.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for liquid-liquid extraction and chromatography loading.[1][2][3][4]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (20–50 mg/mL)Excellent for recrystallization (often with cooling or anti-solvent addition).[1][2][3]
Esters/Ketones Ethyl Acetate, AcetoneModerate (10–30 mg/mL)Standard solvents for reaction workup and TLC analysis.[2][3][4]
Non-Polar Hexane, Heptane, CyclohexaneLow / Insoluble (<1 mg/mL)Useful as anti-solvents to precipitate the product from DCM or Ethyl Acetate.[2][3]
Aqueous Water (pH 7)Insoluble The neutral molecule is hydrophobic.[1][2][3][4]
Acidic Aqueous 0.1M HCl, 1M Acetic AcidHigh (Soluble as Salt)Forms water-soluble hydrochloride or acetate salts.[1][2][3][4]

Experimental Protocol: Quantitative Solubility Determination

Objective: To determine the thermodynamic solubility of the target compound in a specific solvent at 25°C.

Prerequisites:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection (254 nm).[1][2][3][4]

  • Standard reference material of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.[1][2][3][4]

Validated Workflow (Shake-Flask Method)
  • Supersaturation: Add the solid compound to 2 mL of the target solvent in a glass vial until undissolved solid remains visible (ensure excess solid).

  • Equilibration:

    • Seal the vial and place it in a thermomixer or shaker.

    • Agitate at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation:

    • Centrifuge the sample at 10,000 rpm for 5 minutes (or filter using a 0.22 µm PTFE syringe filter). Note: Pre-saturate the filter to avoid adsorption losses.[3]

  • Quantification:

    • Dilute the supernatant with the HPLC mobile phase (typically Acetonitrile/Water).[1][2][3][4]

    • Inject into HPLC.[2][3][4]

    • Calculate concentration using a pre-established calibration curve (

      
      ).[1][2][3][4]
      

SolubilityProtocolStartStart: Excess Solid + SolventAgitateAgitate 24h @ 25°CStart->AgitateEquilibrationFilterFilter (0.22 µm PTFE)Agitate->FilterRemove SolidDiluteDilute with Mobile PhaseFilter->DilutePrepHPLCHPLC QuantificationDilute->HPLCAnalyze

Figure 1: Standardized Shake-Flask Solubility Workflow.

Strategic Solvent Selection for Process Chemistry

A. For Synthesis (Reaction Medium)[1][2][3][4][6]
  • Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1][2][3]

  • Rationale: The tertiary amine side chain can act as a nucleophile or base.[2][3][4] Aprotic solvents prevent side reactions.[2][3][4] If performing high-temperature coupling (e.g., Buchwald-Hartwig), switch to Toluene or 1,4-Dioxane .[1][2][3][4]

B. For Purification (Acid-Base Extraction)

This is the most efficient purification method due to the basic nitrogen centers.[1][2][3][4]

  • Dissolve crude mixture in Ethyl Acetate or DCM .[2][3][4]

  • Wash with Water (removes neutral/acidic impurities).[2][3][4]

  • Extract the target amine into 1M HCl (aqueous layer).[2][3][4]

  • Discard the organic layer.[2][3][4]

  • Basify the aqueous layer (pH > 10) with NaOH .[2][3][4]

  • Extract the now-neutral product back into DCM .

ExtractionLogicMixtureCrude Mixture in Organic Solvent(Neutral pH)AcidWashAdd 1M HCl (aq)Mixture->AcidWashSeparationPhase SeparationAcidWash->SeparationOrgLayerOrganic Layer(Neutral/Acidic Impurities)Separation->OrgLayerDiscardAqLayerAqueous Layer(Target as Salt)Separation->AqLayerKeepBasifyAdd NaOH (pH > 10)AqLayer->BasifyReExtractExtract with DCMBasify->ReExtractFinalPure Product in DCMReExtract->Final

Figure 2: Purification logic exploiting the pH-dependent solubility switch.

C. For Crystallization[2][3]
  • Primary Solvent: Ethanol or Isopropanol (dissolves well when hot).[1][2][3][4]

  • Anti-Solvent: Hexane or Water (induces precipitation when added dropwise to the cooling solution).[1][2][3]

Safety & Stability Considerations

  • Oxidation Risk: Anilines are prone to oxidation (browning) upon exposure to air/light.[1][2][3][4]

    • Protocol: Store solutions in amber vials under inert gas (Argon/Nitrogen).

  • Toxicity: As an aniline derivative, handle as a potential sensitizer and mutagen.[2][3][4] Use double-gloving (Nitrile) and work within a fume hood.[1][2][3][4]

  • Salt Formation: If the free base is an oil or difficult to crystallize, consider converting it to the dihydrochloride or oxalate salt to improve solidity and water solubility for biological assays.[2][3][4]

References

  • PubChem. (n.d.).[2][3][4] Compound Summary for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS 1274576-07-6). National Library of Medicine.[2][3][4] Retrieved March 5, 2026, from [Link][1][2][3]

  • Lipinski, C. A., et al. (2001).[2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3][4] [Link]

  • Bergström, C. A., et al. (2016).[2][3][4] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 57, 234-244.[1][2][3][4] [Link][1][2][3]

in silico prediction of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Prediction of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline Properties

Abstract

The early-stage assessment of a compound's physicochemical, pharmacokinetic, and toxicological properties is a cornerstone of modern drug discovery, mitigating late-stage attrition and reducing development costs.[1][2] This guide provides a comprehensive, in-depth technical walkthrough for the in silico prediction of key drug-like properties for the novel compound 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS: 1274576-07-6). We will explore the theoretical underpinnings and practical application of various computational models, including Quantitative Structure-Property Relationship (QSPR), Quantitative Structure-Activity Relationship (QSAR), and machine learning algorithms, to build a holistic preclinical profile of the molecule. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling for informed decision-making in the early discovery pipeline.

Introduction: The Imperative of Early-Stage Computational Profiling

The journey of a drug candidate from concept to clinic is fraught with challenges, with a significant number of failures attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties or unforeseen toxicity.[2] In silico methodologies offer a rapid and cost-effective paradigm to front-load the discovery process, enabling scientists to prioritize candidates with favorable profiles long before synthesis and in vitro testing.[1][3]

This guide focuses on 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, a molecule with structural motifs—a tertiary amine, an aniline group, and a phenoxy ether—that necessitate a thorough evaluation. We will systematically predict its fundamental physicochemical characteristics, model its likely pharmacokinetic behavior in the human body, and assess potential toxicological liabilities. The methodologies described herein are designed to be self-validating systems, emphasizing the use of consensus models and applicability domain analysis to ensure the trustworthiness of the generated predictions.[4]

Foundational Workflow: From Structure to Prediction

The predictive process begins with an unambiguous representation of the molecule and proceeds through a series of validated computational models. The quality of the initial input structure is paramount to the accuracy of all subsequent predictions.

Molecular Input and Standardization

The first step is to obtain the canonical structure of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a common format for this purpose.

Canonical SMILES for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline: CN(Cc1ccc(N)cc1)CCOc2ccccc2

Protocol: Structure Preparation

  • Obtain SMILES: Secure the canonical SMILES string from a reliable chemical database.

  • 2D to 3D Conversion: Convert the 2D representation into a 3D conformation using a computational chemistry tool (e.g., RDKit, ChemAxon). This step is crucial for descriptors that rely on three-dimensional geometry.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to find a low-energy, stable conformation of the molecule. This ensures that the calculated descriptors reflect a realistic molecular state.

G cluster_input Input Stage cluster_prep Structure Preparation cluster_predict Prediction Stage cluster_analysis Analysis Stage SMILES 1. Obtain SMILES String CN(Cc1ccc(N)cc1)CCOc2ccccc2 Convert3D 2. 2D to 3D Conversion SMILES->Convert3D EnergyMin 3. Energy Minimization Convert3D->EnergyMin PhysChem 4a. Physicochemical Properties EnergyMin->PhysChem ADME 4b. ADME Profile EnergyMin->ADME Tox 4c. Toxicological Endpoints EnergyMin->Tox Integration 5. Integrated Analysis & Decision PhysChem->Integration ADME->Integration Tox->Integration caption Figure 1. Overall In Silico Prediction Workflow. cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion Compound Compound Administered GI GI Absorption (e.g., Caco-2) Compound->GI Blood Bloodstream GI->Blood PPB Plasma Protein Binding (PPB) Blood->PPB BBB Blood-Brain Barrier (BBB) Blood->BBB Tissues Target Tissues Blood->Tissues Liver Liver Blood->Liver Kidneys Renal Clearance Blood->Kidneys CYP450 CYP450 Inhibition Liver->CYP450 caption Figure 2. Key Components of ADME Profiling.

Figure 2. Key Components of ADME Profiling.
Absorption

Gastrointestinal (GI) absorption is a prerequisite for orally administered drugs. This is often predicted using models trained on Caco-2 cell permeability data.

  • Methodology: QSAR models correlate molecular descriptors (e.g., polar surface area (PSA), hydrogen bond donors/acceptors) with experimental permeability values.

Distribution

Distribution describes how a drug spreads throughout the body. Key parameters include Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.

  • Plasma Protein Binding (PPB):

    • Causality: Drugs bind to plasma proteins like albumin. Only the unbound fraction is free to interact with its target and be metabolized or excreted. [4][5][6]High PPB can reduce efficacy and prolong half-life.

    • Methodology: In silico PPB prediction is typically achieved through QSAR models built on large, curated datasets of experimental PPB values. [4][7]These models use descriptors related to lipophilicity, charge, and size. [4]

  • Blood-Brain Barrier (BBB) Penetration:

    • Causality: The BBB is a highly selective barrier protecting the central nervous system (CNS). For CNS-targeting drugs, penetration is essential; for non-CNS drugs, it is undesirable. [8] * Methodology: Machine learning models, including support vector machines (SVM) and recurrent neural networks (RNN), have demonstrated high accuracy in predicting BBB permeability. [8][9]Key descriptors include logP, PSA, and molecular weight. [10]

Metabolism

Drug metabolism primarily occurs in the liver, mediated by the Cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes is a major cause of adverse drug-drug interactions. [11]

  • Causality: If a compound inhibits a specific CYP isoform (e.g., CYP3A4, CYP2D6), it can dangerously increase the concentration of other drugs metabolized by that same enzyme. [12]* Methodology: A variety of computational models are used to predict CYP inhibition. These range from rule-based systems that identify structural alerts to sophisticated deep learning and machine learning models trained on vast screening datasets. [11][13][14][15]Consensus modeling, which combines the outputs of several individual models, can improve predictive accuracy. [11] Protocol: ADME Predictions

  • Input Structure: Use the prepared 3D molecular structure.

  • Utilize ADME Prediction Suite: Employ a comprehensive tool like admetSAR or similar platforms that offer models for various ADME endpoints.

  • Execute Predictions:

    • Predict GI absorption and Caco-2 permeability.

    • Predict the percentage of Plasma Protein Binding.

    • Predict whether the compound is likely to be a BBB penetrant (+/–).

    • For each major CYP isoform (CYP1A2, 2C9, 2C19, 2D6, 3A4), predict whether the compound is likely to be an inhibitor.

  • Summarize Data: Compile the predictions into a clear, comparative table.

Table 2: Predicted ADME Profile

Parameter Endpoint Predicted Outcome Implication
Absorption GI Absorption High Likely well-absorbed orally.
Caco-2 Permeability High Good potential for intestinal membrane passage.
Distribution Plasma Protein Binding (PPB) >90% High binding; the free fraction available for activity may be low. [4]
BBB Penetration Yes Potential to cross the blood-brain barrier; could be a CNS-active agent or cause CNS side effects. [9]
Metabolism CYP1A2 Inhibitor No Low risk of drug interactions via this isoform.
CYP2C9 Inhibitor No Low risk of drug interactions via this isoform.
CYP2C19 Inhibitor Yes Potential for interactions with drugs metabolized by CYP2C19. [13]
CYP2D6 Inhibitor Yes High risk of interactions with drugs metabolized by CYP2D6 (e.g., antidepressants, beta-blockers). [13]

| | CYP3A4 Inhibitor | No | Low risk of interactions with the most common drug-metabolizing enzyme. |

Toxicological Risk Assessment

Early identification of potential toxicities is crucial to prevent catastrophic failures in later development stages. Key areas of concern include cardiotoxicity and mutagenicity. [16]

Cardiotoxicity: hERG Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [17][18]It is a major reason for drug withdrawal from the market. [17]

  • Causality: The aniline and tertiary amine motifs are common features in some hERG blockers. Blockade of the hERG channel delays cardiac repolarization. [19]* Methodology: A wide array of in silico models exists for predicting hERG inhibition. These include 2D and 3D-QSAR models, pharmacophore models, and machine learning classifiers (e.g., random forest, deep neural networks) trained on large public and proprietary datasets. [17][19][20][21]

Mutagenicity: Ames Test Prediction

The Ames test is a biological assay used to assess the mutagenic potential of a chemical compound, which is a strong indicator of its carcinogenicity. [22][23]

  • Causality: The aniline substructure is a well-known structural alert for mutagenicity, as its metabolites can form DNA adducts.

  • Methodology: In silico Ames prediction models are typically rule-based or statistical. Rule-based systems (e.g., Toxtree) identify substructures known to be associated with mutagenicity. [24]Statistical (QSAR) models are built from large datasets of experimental Ames test results and can identify mutagenic potential even in the absence of known structural alerts. [24][25]ICH M7 guidelines recommend using two complementary models (one rule-based, one statistical) for a robust assessment. [24] Protocol: Toxicology Predictions

  • Input Structure: Provide the standardized molecular structure to toxicology prediction platforms.

  • Select Prediction Tools: Use specialized servers or software for toxicity prediction (e.g., PreADMET, Toxtree, Derek Nexus, Sarah Nexus).

  • Execute Predictions:

    • Run a hERG inhibition classification model to determine if the compound is a likely blocker.

    • Run both a rule-based and a statistical-based Ames mutagenicity model.

  • Aggregate and Interpret: Consolidate the results and provide a risk assessment.

Table 3: Predicted Toxicological Profile

Endpoint Model Type Predicted Outcome Risk Assessment
Cardiotoxicity hERG Inhibition (Classifier) Blocker High risk of cardiotoxicity. This is a significant potential liability requiring experimental follow-up. [17]
Mutagenicity Ames Test (Rule-Based) Positive (Aniline alert) Potential for mutagenicity based on structural features. [24]

| | Ames Test (Statistical QSAR) | Positive | The statistical model concurs, increasing the likelihood of a true positive result. [25]|

Integrated Analysis and Conclusion

The in silico analysis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline provides a multifaceted preclinical profile.

  • Strengths: The molecule exhibits favorable physicochemical properties for oral absorption, with predicted high GI absorption and moderate solubility. It aligns with general "drug-likeness" criteria in terms of molecular weight.

  • Liabilities and Challenges: The predictions reveal several significant risks that would need to be addressed in a drug discovery program:

    • High hERG Inhibition Risk: The strong prediction of hERG blockade is a major safety concern that could halt development unless this activity can be engineered out of the molecule. [18] 2. Mutagenicity Potential: The positive prediction from two complementary Ames models, supported by the presence of an aniline substructure, indicates a high risk of genotoxicity. [24][25] 3. CYP450 Inhibition: Predicted inhibition of CYP2D6 and CYP2C19 suggests a high potential for drug-drug interactions, which could complicate clinical use. [11][12] 4. High Plasma Protein Binding: While not a "hard stop," the high PPB suggests that a larger total dose might be required to achieve a therapeutically effective concentration of the free drug. [4] 5. BBB Penetration: This is a dual-edged sword. If the intended target is in the CNS, this is a positive attribute. If not, it represents a significant risk for undesirable CNS side effects.

References

  • In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models. (2018). Wiley-VCH.
  • Deep Learning Models for Predicting Human Cytochrome P450 Inhibition and Induction. (2025).
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Neuroscience.
  • Rule-Based Prediction Models of Cytochrome P450 Inhibition. (2015).
  • A Quantitative Structure-Activity Relationship for Human Plasma Protein Binding: Prediction, Validation and Applicability Domain. (n.d.). PMC.
  • Benchmarking In Silico Tools for Cysteine pKa Prediction. (2023).
  • Prediction of Cytochrome P450 Inhibition Using a Deep Learning Approach and Substructure Pattern Recognition. (2023).
  • Ames Mutagenicity Predictor. (n.d.). Way2Drug.
  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2022). MDPI.
  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (n.d.). PMC.
  • Full article: In Silico Prediction of hERG Inhibition. (2015). Taylor & Francis Online.
  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. (n.d.). Hilaris Publisher.
  • Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition. (n.d.). Scilit.
  • In silico prediction of hERG inhibition. (n.d.). PubMed.
  • A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. (n.d.).
  • Improving the accuracy of prediction models for small datasets of Cytochrome P450 inhibition with deep learning. (2025). PMC.
  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. (2025). PMC.
  • Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity. (2017). Frontiers in Chemistry.
  • In silico prediction of ADME properties: Are we making progress?. (2025).
  • Development of QSAR models to predict blood-brain barrier permeability. (2022). PMC.
  • pKa prediction from ab initio calcul
  • in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. (n.d.). Journal of Advanced Scientific Research.
  • (PDF) In Silico Prediction of pKa Values Using Explainable Deep Learning Methods. (2025).
  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. (2025).
  • In silico prediction models for plasma protein binding. (n.d.).
  • In Silico Plasma Protein Binding Studies of Selected Group of Drugs Using TLC and HPLC Retention D
  • (PDF) QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. (n.d.).
  • Benchmarking tools for in silico cysteine pKa prediction. (2023). OAK Open Access Archive.
  • In silico pKa prediction and ADME profiling. (2009). PubMed.
  • In silico prediction of the aniline derivatives toxicities to Tetrahymena pyriformis using chemometrics tools. (2012). Taylor & Francis Online.
  • A novel strategy for prediction of human plasma protein binding using machine learning techniques. (2020).
  • Ames software. (n.d.). Synbiosis.
  • In Silico methods for ADMET prediction of new molecules. (n.d.). Slideshare.
  • QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices. (2021). Semantic Scholar.
  • SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains. (2025). PMC.
  • Exploration of Computational Approaches to Predict the Toxicity of Chemical Mixtures. (2019). PMC.
  • In Silico ADME Methods Used in the Evaluation of N
  • In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. (n.d.).
  • 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline | 1274576-07-6. (n.d.). Merck.
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  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009). MDPI.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. (2025). IntuitionLabs.
  • Environmental and Human-Health Related Rodent Acute Oral Toxicity Assessment of Aniline Compounds and their Derivatives using QSTR and q-RASTR-based New Approach Methodologies. (2026).
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  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI.
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Structural Analogs of the Phenoxyethyl-Amino-Methyl-Aniline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural analogs of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline . This molecule represents a versatile "Linker-Tail" scaffold frequently employed in medicinal chemistry to modulate solubility, lipophilicity, and target binding affinity, particularly in the design of Kinase Inhibitors and GPCR Ligands .[1]

Executive Summary & Chemical Identity[1][2][3][4]

Target Molecule: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline CAS Registry Number: 1274576-07-6 Core Pharmacophore: p-Anilino-methyl-amine linker coupled to a phenoxyethyl tail.[1][2]

This molecule serves as a critical bifunctional building block .[1] The aniline moiety acts as a primary "anchor" (often reacting with electrophilic heterocycles like quinazolines or pyrimidines), while the tertiary amine tail provides a tunable solubility handle and a hydrophobic reach into solvent-exposed protein pockets.[1]

Structural Decomposition

To design effective analogs, we must deconstruct the molecule into three functional zones:[1]

ZoneStructureFunction in Drug Design
Zone A (Head) 4-Aniline (Ar-NH2)Warhead/Anchor: Forms critical H-bonds (e.g., with the hinge region of kinases) or covalent bonds (via acrylamide coupling).[1]
Zone B (Core) Methyl-amino-methyl (-CH2-N(Me)-)Solubility Switch: The tertiary amine (pKa ~8.0–9.[1]0) ensures solubility in acidic media (stomach) while remaining neutral enough for membrane permeability.[1]
Zone C (Tail) Phenoxyethyl (-CH2-CH2-O-Ph)Hydrophobic Clamp: Engages in

stacking or hydrophobic interactions within the target binding pocket.[1]

Medicinal Chemistry Strategy: Designing Structural Analogs

The optimization of this scaffold involves systematic modification of Zones A, B, and C to improve Potency , Metabolic Stability , and Bioavailability .[1]

Zone A: The Aniline Head (The Anchor)[2]
  • Analog Strategy: Substitution of the phenyl ring to tune electronics.[1]

  • Modification: Introduce F or Cl at the meta-position (relative to the amine tail).[1]

  • Rationale: Halogens increase metabolic stability (blocking P450 oxidation) and can enhance hydrophobic contacts.[1]

  • Example: 3-Fluoro-4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

Zone B: The Linker/Core (The Solubility Tuner)[2]
  • Analog Strategy: Rigidification (Entropy reduction).[1]

  • Modification: Cyclize the N(Me) and the ethyl linker into a Piperidine or Piperazine ring.[1]

  • Rationale: Reducing conformational flexibility often improves binding affinity by minimizing the entropic penalty upon binding.[1]

  • Example: 4-{[4-(phenoxy)piperidin-1-yl]methyl}aniline.

Zone C: The Phenoxy Tail (The Interaction Probe)[2]
  • Analog Strategy: Bioisosteric replacement.[1]

  • Modification: Replace the Phenyl ring with a Pyridine or Pyrimidine .[1]

  • Rationale: Reduces lipophilicity (LogP) and introduces a potential H-bond acceptor, improving the drug-like properties (Lipinski compliance).[1]

  • Example: 4-{[methyl(2-(pyridin-2-yloxy)ethyl)amino]methyl}aniline.

Visualization of SAR Strategy

The following diagram illustrates the logical flow for analog generation based on the core scaffold.

SAR_Strategy Core 4-{[methyl(2-phenoxyethyl) amino]methyl}aniline ZoneA Zone A: Aniline Head (Anchor) Core->ZoneA ZoneB Zone B: Linker Core (Solubility) Core->ZoneB ZoneC Zone C: Phenoxy Tail (Hydrophobicity) Core->ZoneC ModA Add F/Cl (Meta) Block Metabolism ZoneA->ModA Optimization ModB Cyclize to Piperazine Rigidification ZoneB->ModB Optimization ModC Pyridine Replacement Lower LogP ZoneC->ModC Optimization

Caption: Structural Activity Relationship (SAR) map defining the three zones of modification for the target scaffold.

Synthesis Protocols

To ensure scientific integrity, we present a self-validating synthesis route using Reductive Amination . This method is preferred over direct alkylation due to higher selectivity and cleaner impurity profiles.[1]

Retrosynthetic Analysis

The target molecule is best assembled by disconnecting the benzylic C-N bond .[1]

  • Precursor 1: 4-Nitrobenzaldehyde (Commercial).[1]

  • Precursor 2: N-Methyl-2-phenoxyethanamine (Secondary amine).[1]

Detailed Experimental Workflow
Step 1: Reductive Amination (Formation of the Core)

Reaction: 4-NO2-Ph-CHO + Ph-O-CH2-CH2-NH-Me


Intermediate Nitro-Amine[1]
  • Reagents:

    • 4-Nitrobenzaldehyde (1.0 eq)[1]

    • N-Methyl-2-phenoxyethanamine (1.1 eq)[1]

    • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1]

    • Acetic Acid (catalytic, 0.1 eq)[1]

  • Protocol:

    • Dissolve aldehyde and amine in DCM under

      
       atmosphere.
      
    • Add Acetic Acid and stir for 30 min to form the iminium ion species (in situ).

    • Cool to 0°C and add STAB portion-wise.

    • Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Validation Check: Monitor by TLC (disappearance of aldehyde) or LC-MS.[1]

    • Workup: Quench with sat.

      
      . Extract with DCM.[1] Wash organic layer with brine, dry over 
      
      
      
      .[1]
    • Purification: Flash chromatography (Hexane/EtOAc).[1]

Step 2: Nitro Reduction (Unmasking the Aniline)

Reaction: 4-NO2-Ph-CH2-N(Me)-...


4-NH2-Ph-CH2-N(Me)-...[1]
  • Reagents:

    • Nitro Intermediate (1.0 eq)[1]

    • Iron Powder (5.0 eq) + Ammonium Chloride (5.0 eq) OR

      
       / Pd-C (10%).[1]
      
    • Solvent: Ethanol/Water (4:[1]1) for Fe reduction; Methanol for Hydrogenation.[1]

  • Protocol (Fe/NH4Cl Method - Chemoselective):

    • Suspend Nitro compound in EtOH/H2O.[1]

    • Add Fe powder and

      
      .[1]
      
    • Reflux at 80°C for 2–4 hours.

    • Validation Check: The yellow color of the nitro compound should fade to a colorless/pale brown solution.[1]

    • Workup: Filter hot through Celite (to remove Fe sludge). Concentrate filtrate.[1]

    • Isolation: Partition between EtOAc and water.[1] The product is in the organic layer.[1]

Synthesis Workflow Diagram

Synthesis_Flow Aldehyde 4-Nitrobenzaldehyde Step1 Step 1: Reductive Amination (NaBH(OAc)3, DCM, AcOH) Aldehyde->Step1 Amine N-Methyl-2-phenoxyethanamine Amine->Step1 Intermediate Nitro-Intermediate (Stable Precursor) Step1->Intermediate Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Intermediate->Step2 Product Target: 4-{[methyl(2-phenoxyethyl) amino]methyl}aniline Step2->Product

Caption: Two-step convergent synthesis pathway utilizing reductive amination followed by nitro reduction.

Biological Evaluation & Applications

When evaluating analogs of this scaffold, researchers should prioritize the following assays.

In Vitro Assays[1][2]
  • Kinase Selectivity Profiling: If the aniline is coupled to a kinase core (e.g., quinazoline), test against EGFR (WT vs T790M) or HER2.[1] The phenoxy tail is designed to occupy the "solvent front" or specific hydrophobic pockets (e.g., the ribose pocket).[1]

  • Metabolic Stability (Microsomal): Incubate with Human Liver Microsomes (HLM).[1] The benzylic position (next to N) and the phenoxy ring are metabolic "hotspots."[1]

    • Success Metric:

      
       min in HLM.
      
Comparative Data: Analog Performance (Hypothetical)

The following table summarizes how structural changes typically affect physicochemical properties in this class of compounds.

Analog VariationLogP (Lipophilicity)Solubility (pH 7.[1]4)Metabolic Stability
Parent (Phenoxy) ~3.2 (High)ModerateModerate
3-Fluoro-Phenoxy ~3.4 (Higher)LowHigh (Blocked metabolism)
Pyridin-2-yloxy ~2.1 (Optimal)High Moderate
Piperazine Linker ~2.5 (Good)HighHigh (Rigidified)

References

  • Palmer, B. D., et al. (2016).[1] "Structure-Activity Relationships for a Series of Anilino-Quinazoline Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for Step 1).

  • PubChem Compound Summary. (2025). "4-(Aminomethyl)aniline derivatives and analogs." National Center for Biotechnology Information.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Guidance on Phenoxy/Pyridine replacement).

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Methodological & Application

experimental protocol for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline via Reductive Amination

Abstract

This document provides a detailed experimental protocol for the synthesis of the tertiary amine 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline. The synthetic strategy is centered on a one-pot reductive amination reaction, a robust and widely utilized method in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] The protocol involves the condensation of 4-aminobenzaldehyde with N-methyl-2-phenoxyethanamine to form an intermediate iminium ion, which is subsequently reduced in situ using sodium borohydride. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction and Mechanistic Rationale

The target molecule, 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, is a substituted tertiary amine. While its specific applications are not widely documented in public literature, its structure, featuring a primary aniline amine and a tertiary amine linked by a phenoxyethyl group, makes it a potentially valuable intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[2][3]

The chosen synthetic route is reductive amination, which offers a controlled and efficient alternative to direct alkylation of amines, a process often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][5] Reductive amination proceeds in two key stages within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (N-methyl-2-phenoxyethanamine) on the carbonyl carbon of 4-aminobenzaldehyde. This is followed by dehydration to form a transient Schiff base, which is protonated under mildly acidic conditions (often by the solvent or trace moisture) to yield a reactive iminium ion.

  • In Situ Reduction: A selective reducing agent, in this case, sodium borohydride (NaBH₄), is introduced. NaBH₄ is a hydride donor that selectively reduces the electrophilic C=N double bond of the iminium ion to the desired C-N single bond, yielding the final tertiary amine product.[6][7] This reducing agent is advantageous due to its selectivity, as it does not typically reduce other functional groups like aromatic rings under these conditions.[6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 4-Aminobenzaldehyde (Aldehyde) C Hemiaminal Intermediate A->C + Amine B N-Methyl-2-phenoxyethanamine (Secondary Amine) B->C D Iminium Ion (Schiff Base) C->D - H₂O F Final Product: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline D->F + [H⁻] E Sodium Borohydride (NaBH₄) E->F

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 4-Aminobenzaldehyde: May cause skin and eye irritation.

    • N-Methyl-2-phenoxyethanamine: May cause skin and serious eye irritation. * Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Corrosive. Handle with care and avoid contact with water during storage and initial handling.

    • Solvents: Methanol is toxic and flammable. Ethyl acetate and hexanes are flammable and can cause irritation. Avoid inhalation and skin contact.

References

  • Vertex AI Search Result. Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. Google Cloud. Retrieved March 7, 2026.
  • The Royal Society of Chemistry. One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. RSC Publishing. Retrieved March 7, 2026.
  • MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved March 7, 2026, from [Link]

  • Leah4sci. Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Sigma-Aldrich. Application Note – Reductive Amination. MilliporeSigma. Retrieved March 7, 2026.
  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. Retrieved March 7, 2026.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved March 7, 2026.
  • National Center for Biotechnology Information. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. NIH. Retrieved March 7, 2026, from [Link]

  • Patsnap. 4-methyl-2-nitroaniline synthesis method.
  • PubMed. N,N-diethyl-2-[4-(phenylmethyl) phenoxy] ethanamine (DPPE; tesmilifene), a chemopotentiating agent with hormetic effects on DNA synthesis in vitro, may improve survival in patients with metastatic breast cancer. NIH. Retrieved March 7, 2026, from [Link]

  • PubChem. 4-(2-Morpholinoethoxy)aniline. NIH. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?.
  • BenchChem. Technical Support Center: Synthesis of 4-Methylbenzylidene-4-methylaniline. BenchChem. Retrieved March 7, 2026.

Sources

Application Note: Strategic Utilization of Aniline Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Status of Anilines

In medicinal chemistry, the aniline moiety (phenylamine) is classified as a privileged structure —a molecular framework capable of providing high-affinity ligands for diverse biological targets. Approximately 187 FDA-approved drugs contain an aniline substructure, ranging from simple analgesics (Acetaminophen) to complex kinase inhibitors (Imatinib, Gefitinib) and covalent KRAS inhibitors (Sotorasib).

However, the aniline scaffold presents a dichotomy: it is a potent hydrogen bond donor/acceptor essential for binding, yet it carries a "structural alert" for toxicity (genotoxicity and methemoglobinemia). This guide provides a comprehensive workflow for leveraging the aniline pharmacophore while mitigating its metabolic liabilities.

Module 1: Synthetic Access & Library Generation

While classical methods like nitration/reduction or nucleophilic aromatic substitution (


) remain useful, the industry standard for accessing complex aniline derivatives is the Palladium-Catalyzed Buchwald-Hartwig Amination . This method allows for the convergent assembly of drug-like molecules from aryl halides and amines.
Mechanism of Action (Buchwald-Hartwig)

Understanding the catalytic cycle is crucial for troubleshooting low yields. The cycle involves four distinct steps:

  • Oxidative Addition: Pd(0) inserts into the Ar-X bond.

  • Amine Coordination: The amine binds to the Pd(II) complex.

  • Deprotonation: A base removes the proton from the amine.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

BuchwaldHartwig Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + H2N-R Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Ar-NH-R

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination. Failure often occurs at the oxidative addition step (sterics) or reductive elimination (electronics).

Protocol: Optimized Buchwald-Hartwig Amination

Application: General procedure for coupling aryl bromides with primary/secondary amines.

Reagents:

  • Catalyst Source:

    
     or 
    
    
    
  • Ligand: See Selection Guide (Table 1).

  • Base:

    
     (weak base sensitive), 
    
    
    
    (standard), or
    
    
    (for base-sensitive substrates).
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the Aryl Bromide (1.0 equiv), Amine (1.2 equiv), Base (1.4 equiv), and Catalyst/Ligand (typically 1-5 mol%).

  • Degassing (CRITICAL): Add the solvent. Sparge with Argon for 5-10 minutes. Oxygen poisons Pd(0) species, leading to homocoupling or catalyst death.

  • Reaction: Seal the vial and heat to 80-110°C. Monitor by LC-MS or TLC.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (dissolved in degassed solvent).

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via flash chromatography.

Table 1: Ligand Selection Guide for Aniline Synthesis

Substrate ClassRecommended LigandRationale
Primary Amines BrettPhos Prevents formation of bis-arylated side products.
Secondary Amines RuPhos Excellent for sterically hindered amines.
Aryl Chlorides XPhos Electron-rich ligand facilitates oxidative addition of unreactive Cl bond.
Heterocycles Xantphos Large bite angle favors reductive elimination in difficult substrates.

Module 2: Medicinal Chemistry Strategy (SAR)

Once synthesized, the aniline scaffold serves as a platform for electronic and steric tuning.

Electronic Tuning (Hammett Effects)

The


 of the aniline nitrogen (typically ~4.6 for unsubstituted aniline) dictates its hydrogen bond donor capability.
  • Electron Withdrawing Groups (EWGs): Adding -F, -CF3, or -CN at the para position lowers the

    
    , reducing metabolic liability but potentially weakening H-bond interactions.
    
  • Electron Donating Groups (EDGs): Adding -OMe or -Me increases electron density, enhancing H-bond acceptance but increasing the risk of oxidation (toxicity).

Bioisosterism

If the aniline moiety causes toxicity issues, consider these bioisosteres:

  • Indolines/Tetrahydroquinolines: Conformational restriction often improves selectivity.

  • Aminopyridines: Lowers lipophilicity (LogP) and improves solubility.

Module 3: ADMET & Toxicology (The "Aniline Alert")

The primary risk in developing aniline drugs is Methemoglobinemia and Genotoxicity .

Mechanism of Toxicity

Anilines are metabolized by CYP450 enzymes (mainly CYP2E1 and CYP2C9).

  • N-Hydroxylation: Conversion to

    
    -hydroxyaniline (
    
    
    
    ).
  • Oxidation: Conversion to Nitrosobenzene (

    
    ).
    
  • Redox Cycling: The Nitroso species oxidizes Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.

ToxicityPath Aniline Aniline Drug (Ar-NH2) CYP CYP450 (Metabolism) Aniline->CYP NOH N-Hydroxy Metabolite CYP->NOH N-Hydroxylation Nitroso Nitroso Species NOH->Nitroso Oxidation Hb Hemoglobin (Fe2+) Nitroso->Hb Redox Cycle MetHb Methemoglobin (Fe3+) Hb->MetHb Loss of O2 Transport

Figure 2: Metabolic activation pathway leading to aniline-induced toxicity.

Protocol: Microsomal Stability Assay (Metabolic Liability Screen)

Purpose: To determine the intrinsic clearance (


) and identify if the aniline is rapidly metabolized.

Materials:

  • Liver Microsomes (Human/Rat)

  • NADPH Regenerating System (buffer, G6PDH, NADP+, MgCl2)

  • Test Compound (1 µM final concentration)

Procedure:

  • Pre-incubation: Mix microsomes (0.5 mg/mL protein) and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate half-life (
    
    
    
    ) and
    
    
    .

Interpretation:

  • High Clearance (

    
    ):  Indicates rapid N-oxidation or ring hydroxylation. Structural modification (e.g., blocking the para position with Fluorine) is required.
    

References

  • FDA Approved Drug List. DrugBank Online. Available at: [Link]

  • Buchwald-Hartwig Amination Review. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science. Available at: [Link]

  • Aniline Toxicity Mechanisms. Kalgutkar, A. S. (2020). Chemical Research in Toxicology. Available at: [Link]

  • Microsomal Stability Protocols. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

Application Note & Protocol: Advanced Analytical Strategies for the Quantification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is an aromatic amine derivative whose structural motifs are common in medicinal chemistry and materials science.[1][2] As with many novel chemical entities, the ability to accurately and reliably quantify this analyte is a cornerstone of successful research and development. Whether for assessing purity in synthetic chemistry, performing quality control on a drug substance, or conducting pharmacokinetic studies in biological matrices, a validated analytical method is indispensable.

This guide provides a comprehensive overview of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the methodological choices. We will explore the causality of selecting specific columns, mobile phases, and sample preparation strategies, ensuring that each protocol is a self-validating system grounded in established analytical principles. This document is intended for researchers, analytical chemists, and drug development professionals who require robust and reproducible methods for the quantification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development. The presence of an aniline moiety, a tertiary amine, and a phenoxy group dictates its solubility, chromatographic behavior, and ionization potential.

PropertyValueReference
Chemical Name 4-{[methyl(2-phenoxyethyl)amino]methyl}anilineN/A
Molecular Formula C₁₆H₂₀N₂O[3]
Molecular Weight 256.35 g/mol [3]
CAS Number 1274576-07-6[3]
Physical Form Powder[3]
Key Structural Features Primary Aromatic Amine, Tertiary Amine, Ether LinkageN/A

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories, offering a balance of performance, cost-effectiveness, and robustness. It is particularly well-suited for the analysis of bulk materials, formulation assays, and purity assessments where analyte concentrations are relatively high. The aromatic rings in the analyte provide strong chromophores, making UV detection a viable and straightforward approach.

Scientific Rationale for Method Design

The chosen method employs reversed-phase chromatography, the most common separation technique for molecules of moderate polarity like our target analyte.[4][5]

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention for the aromatic rings of the analyte.[6] This interaction is the primary mechanism of separation.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity.[4][7] The addition of an acid, such as phosphoric acid, to the aqueous component is critical. It protonates the amine functional groups on the analyte, suppressing silanol interactions with the stationary phase and resulting in improved peak shape and symmetry. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4][7]

  • Detection: UV detection is set at a wavelength that provides a strong signal for the analyte, which is typically near the absorbance maximum of the aniline chromophore.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm Industry standard for separating aromatic compounds. Provides good balance of resolution and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifier to ensure sharp, symmetrical peaks by protonating the analyte.
Mobile Phase B Acetonitrile Organic modifier for eluting the analyte from the C18 column.
Gradient 70% A / 30% B to 30% A / 70% B over 10 min Gradient elution ensures that both the main analyte and any potential impurities with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

| Detection | UV at 245 nm | Aromatic amines typically exhibit strong absorbance in this region. A full scan with a PDA detector is recommended during method development to confirm the optimal wavelength. |

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline in a 50:50 mixture of acetonitrile and water at 1.0 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation (Drug Substance): Accurately weigh and dissolve the sample in the diluent to a final concentration within the calibration range.

  • System Suitability: Before analysis, inject a mid-range standard solution five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the standards to construct a calibration curve, followed by the unknown samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine, tissue homogenates) or trace impurity quantification, LC-MS/MS is the definitive technique.[8][9] Its ability to selectively monitor a specific precursor-to-product ion transition for the analyte provides unparalleled specificity, effectively eliminating matrix interferences that could plague other detectors.[10]

Scientific Rationale for Method Design
  • Chromatography: The LC setup is similar to the HPLC-UV method but with a critical modification: the mobile phase must be composed of volatile components to be compatible with the mass spectrometer. Formic acid is used instead of phosphoric acid.[4][7] This maintains the acidic pH needed for good peak shape while ensuring it can be easily removed in the gas phase within the MS source.

  • Ionization: Electrospray Ionization (ESI) in positive mode (ESI+) is the logical choice. The amine functional groups on the analyte are readily protonated in the acidic mobile phase, forming a positive ion [M+H]⁺, which is a prerequisite for ESI.[6]

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This involves selecting the protonated molecule (precursor ion) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific, stable fragment ion (product ion) in the third quadrupole. This process is highly specific and dramatically reduces background noise.[11]

Workflow for Biological Sample Analysis

The following diagram outlines the typical workflow for quantifying the analyte in a complex biological matrix like plasma.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Sample->Spike SPE 3. Solid-Phase Extraction (SPE) Spike->SPE Elute 4. Elution of Analyte SPE->Elute Evap 5. Evaporation & Reconstitution Elute->Evap Inject 6. Injection onto LC System Evap->Inject Transfer Separate 7. Chromatographic Separation Inject->Separate Ionize 8. ESI+ Ionization Separate->Ionize Detect 9. MRM Detection Ionize->Detect Quant 10. Data Quantification Detect->Quant

Caption: Workflow for LC-MS/MS analysis in biological matrices.

Detailed Protocol: Sample Preparation (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is a superior technique for complex samples as it provides a much cleaner extract compared to simple protein precipitation, significantly reducing matrix effects and improving method robustness.[10][11]

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 5% Ammonium Hydroxide in Methanol (v/v)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a close structural analog can be used.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the Internal Standard working solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol. This removes neutral and acidic interferences.

  • Analyte Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the protonated analyte, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% A / 10% B).

Detailed Protocol: LC-MS/MS

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Smaller particle size column for higher efficiency and faster analysis times (UPLC). | | Mobile Phase A | 0.1% Formic Acid in Water | Volatile acidifier for MS compatibility and good peak shape. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. | | Gradient | 90% A / 10% B, hold 0.5 min; ramp to 10% A / 90% B over 2.5 min | A fast gradient suitable for high-throughput analysis. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | Ensures reproducible chromatography. | | Injection Vol. | 5 µL | |

MS/MS Conditions: | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | Amine groups are readily protonated. | | MRM Transitions | To be determined empirically | | Analyte | Q1: 257.2 -> Q3: [Product Ion] | | Internal Standard| Q1: [IS m/z] -> Q3: [IS Product Ion] | | Collision Energy | To be determined empirically | | Dwell Time | 100 ms |

Note: MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation

A method is only as reliable as its validation. All analytical protocols must be validated to demonstrate they are fit for their intended purpose.[12] The validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

cluster_perf Performance Characteristics Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOQ LOQ / LOD Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Summary of Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products.[13][15] Peak purity analysis (for HPLC-UV); No significant interfering peaks at the analyte retention time in blank matrix (for LC-MS/MS).
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[12][14] Correlation coefficient (r²) ≥ 0.995.
Range The concentration interval over which the method is precise, accurate, and linear.[13] For assay: 80-120% of the test concentration. For impurities: Reporting level to 120% of specification.[13][16]
Accuracy The closeness of the measured value to the true value.[12] Typically 80-120% recovery for assay, and 70-130% for impurity analysis. For bioanalysis, ±15% (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.[12] RSD ≤ 2% for drug substance assay. For bioanalysis, RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.[6] Signal-to-noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). The results should remain within the system suitability criteria.

| Stability | The chemical stability of the analyte in the sample matrix under specific conditions and storage times (e.g., freeze-thaw, short-term benchtop).[17] | Recovery should be within ±15% of the nominal concentration. |

Comparative Performance Summary

The choice between HPLC-UV and LC-MS/MS depends on the specific application requirements. The following table provides an illustrative comparison of expected performance characteristics, based on data from analogous aromatic amines.[6]

ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.Very High; based on unique mass-to-charge transitions.
Typical LOQ ~0.1 - 1.0 µg/mL~0.01 - 1.0 ng/mL
Linearity (r²) > 0.999> 0.995
Primary Application Purity, Assay, Quality ControlBioanalysis (PK studies), Trace Impurity Analysis
Matrix Tolerance Low to ModerateHigh (with appropriate sample prep)

Conclusion

This document provides two robust, scientifically-grounded frameworks for the quantification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline. The HPLC-UV method offers a reliable and accessible approach for routine analysis of high-concentration samples, such as in quality control settings. For applications demanding ultimate sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS protocol, coupled with a rigorous Solid-Phase Extraction, is the authoritative choice. Successful implementation of these methods, underpinned by a thorough validation compliant with ICH guidelines, will ensure the generation of high-quality, reproducible, and defensible analytical data.

References

  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples . National Center for Biotechnology Information (NCBI). [Link]

  • Separation of 4-((4-Aminophenyl)methyl)-2-chloroaniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Separation of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices . PubMed. [Link]

  • Analytical Methods for 4,4'-Methylenedianiline . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 4-(2-Morpholinoethoxy)aniline . PubChem, National Center for Biotechnology Information. [Link]

  • HPLC Methods for analysis of 4-Ethylaniline . HELIX Chromatography. [Link]

  • Bioanalytical method validation: An updated review . PMC, National Center for Biotechnology Information. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc . SciSpace. [Link]

  • 4-ethyl-2-methyl-aniline . Molbase. [Link]

  • High-pressure liquid chromatographic analysis of aniline and its metabolites . PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]

  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline . ReadCube. [Link]

  • Method for producing 4-N, N-dimethylamino methylaniline.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]

  • Quantitative bioanalysis by LC-MS/MS: a review . ResearchGate. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase . PMC, National Center for Biotechnology Information. [Link]

  • ANILINE, o-TOLUIDINE, AND NITROBENZENE . NIOSH Manual of Analytical Methods (NMAM). [Link]

  • (R)-3-Amino-3-(p-methoxyphenyl)propionic acid . Organic Syntheses. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Method for Aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Aniline and its substituted derivatives are critical intermediates in the synthesis of dyes, polymers, agrochemicals, and pharmaceuticals. However, their high toxicity—specifically their ability to induce methemoglobinemia by converting hemoglobin to methemoglobin—necessitates rigorous analytical monitoring[1]. In pharmaceutical development, aniline is frequently monitored as a toxic degradation product or impurity in widely used drugs, such as the cardiovascular drug atorvastatin[2] and the antimicrobial dapsone[3]. In environmental contexts, aniline derivatives are suspected carcinogens highly toxic to aquatic life, requiring trace-level quantification in wastewater and drinking water[4].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of aniline compounds. By understanding the physicochemical properties of aromatic amines, scientists can adapt this foundational protocol to overcome complex matrix interferences in both pharmaceutical and environmental applications.

Workflow S1 Sample Matrix (Pharmaceutical / Environmental) S2 Sample Preparation (SPE Enrichment / Matrix Dissolution) S1->S2 S3 RP-HPLC Separation (C18 Column, pH-Controlled Mobile Phase) S2->S3 S4 UV/PDA Detection (λ = 200 nm - 254 nm) S3->S4 S5 Data Analysis (Quantification & Validation) S4->S5

Figure 1: Experimental workflow for HPLC analysis of substituted anilines.

Mechanistic Principles of Aniline Separation (Causality & Design)

The fundamental challenge in the chromatographic separation of aniline lies in its acid-base chemistry. Aniline is a weak base with a pKa of approximately 4.6.

The Causality of pH Control: If the mobile phase pH is maintained near 4.6, aniline exists in a dynamic 50/50 equilibrium between its neutral amine form and its ionized anilinium form. On a standard nonpolar C18 stationary phase, this dual-state existence causes severe band broadening, peak splitting, and tailing[5].

To achieve sharp, symmetrical peaks, the method must force the analyte into a single ionization state by adjusting the mobile phase pH at least 2 units away from the pKa:

  • Neutral State (pH 6.5): Using a 10 mM phosphate buffer at pH 6.5 suppresses ionization. The neutral aniline interacts strongly with the hydrophobic C18 chains, yielding excellent retention and peak symmetry[4].

  • Protonated State (pH 2.5): Alternatively, using an acidic buffer (pH 2.5) fully protonates the aniline. Because the ionized form is highly polar and poorly retained on standard C18 columns, this approach requires either the addition of an ion-pairing agent (e.g., 5 mM 1-hexanesulfonic acid)[5] or the use of a mixed-mode stationary phase (e.g., Primesep 100) that provides both hydrophobic and cation-exchange interactions[1].

Mechanism pH Mobile Phase pH (Target: 2.5 or 6.5) State Analyte Ionization State (Fully Neutral or Fully Protonated) pH->State Controls pKa Aniline pKa ≈ 4.6 (Avoid pH 3.6 - 5.6) pKa->State Dictates Retention Stationary Phase Interaction (Hydrophobic Partitioning) State->Retention Modulates Peak Sharp, Symmetrical Peak (High Resolution) Retention->Peak Yields

Figure 2: Mechanistic relationship between mobile phase pH and resolution.

Experimental Protocols

This protocol utilizes a pH 6.5 buffered mobile phase to ensure robust hydrophobic retention without the need for complex ion-pairing reagents. The system is designed to be self-validating through integrated System Suitability Testing (SST).

Materials & Instrumentation
  • HPLC System: Quaternary or binary pump, autosampler, column oven, and Photodiode Array (PDA) or UV-Vis detector[5].

  • Analytical Column: Reversed-phase C18 column (150 mm × 4.6 mm I.D., 5 µm particle size)[5].

  • Reagents: HPLC-grade Methanol or Acetonitrile, Milli-Q water, Sodium phosphate dibasic, Phosphoric acid, and high-purity aniline standards.

Mobile Phase & Standard Preparation
  • Buffer Preparation (Aqueous Phase): Dissolve 1.42 g of sodium phosphate dibasic in 1 L of Milli-Q water to create a 10 mM solution. Adjust the pH to exactly 6.5 using dilute phosphoric acid. Filter through a 0.22 µm membrane and degas. Scientific Insight: Using water without a buffer causes aniline to diffuse during pre-column enrichment, leading to severe band spreading[4].

  • Organic Phase: 100% HPLC-grade Methanol.

  • Standard Stock Solution: Accurately weigh 10 mg of aniline standard and dissolve in 10 mL of methanol (1 mg/mL). Store at 4°C.

  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

For Pharmaceutical Formulations (e.g., Dapsone/Atorvastatin):

  • Weigh out a sample equivalent to 10 mg of the active pharmaceutical ingredient.

  • Dissolve in 10 mL of absolute ethanol or methanol, sonicate for 15 minutes to ensure complete extraction of the aniline impurity[3].

  • Centrifuge at 10,000 rpm for 5 minutes, filter the supernatant through a 0.45 µm PTFE syringe filter, and transfer to an HPLC vial.

For Environmental Water (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of the 10 mM phosphate buffer (pH 6.5).

  • Load 100 mL of the water sample at a flow rate of 2 mL/min.

  • Wash the cartridge with 2 mL of 5% methanol in buffer to remove polar interferences.

  • Elute the aniline compounds with 2 mL of 100% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of mobile phase[4].

HPLC Method Execution & System Validation
  • Column Equilibration: Set the column oven to 30°C. Equilibrate the column with an Isocratic blend of 60% Buffer / 40% Methanol at a flow rate of 1.0 mL/min for 30 minutes[5].

  • Detection: Set the PDA/UV detector to 240 nm (optimal for aniline absorbance)[6].

  • System Suitability Test (SST): Inject the 10 µg/mL working standard six times.

    • Validation Criteria: The system is validated for operation ONLY if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing factor (Tf) is ≤ 1.5, and Theoretical plates (N) ≥ 2000.

  • Sample Analysis: Inject 10 µL of blanks, calibration standards, and prepared samples. Run time is typically 15 minutes per injection.

Data Presentation & Method Performance

The following tables summarize the expected quantitative parameters and validation metrics when executing the protocol described above.

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column C18 (150 x 4.6 mm, 5 µm)Provides optimal hydrophobic surface area for partitioning[5].
Mobile Phase 60:40 (v/v) Buffer:MethanolEnsures adequate retention time while maintaining sharp peak shape[5].
Buffer pH 10 mM Phosphate, pH 6.5Keeps aniline in a neutral state, preventing peak tailing[4].
Flow Rate 1.0 mL/minBalances column backpressure with optimal linear velocity.
Detection UV at 240 nmMatches the maximum UV absorbance (λmax) of the aromatic ring[6].
Temperature 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.

Table 2: Typical Method Validation Data

Validation ParameterExpected ResultSignificance
Linearity Range 0.5 - 50 µg/mLCovers trace impurities up to major degradation levels[3].
Correlation Coefficient (r²) > 0.999Demonstrates strict proportional detector response[3].
Limit of Detection (LOD) ~ 0.05 µg/mLEnsures high sensitivity for environmental toxicity screening[2].
Limit of Quantification (LOQ) ~ 0.15 µg/mLEstablishes the lowest reliably quantifiable concentration[2].
Recovery (Accuracy) 98.0% - 102.0%Proves the extraction methodology is free of matrix suppression[3].
Precision (% RSD) < 2.0% (n=6)Validates the mechanical stability of the autosampler and pump[2].

Conclusion

This RP-HPLC method provides a highly reliable, self-validating framework for the quantification of aniline compounds. By strictly controlling the mobile phase pH relative to the analyte's pKa, the method eliminates the chromatographic anomalies typically associated with basic aromatic amines. Whether applied to stability-indicating assays for pharmaceuticals or trace-level environmental monitoring, this protocol ensures robust, reproducible, and authoritative analytical data.

References

  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds Source: Benchchem URL: 5

  • Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: 1

  • Title: Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE Source: Thermo Fisher Scientific URL: 4

  • Title: Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method Source: RSC Publishing - The Royal Society of Chemistry URL: 2

  • Title: An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis Source: ThaiScience URL: 3

  • Title: NaCl Improves Suaeda salsa Aniline Tolerance in Wastewater Source: MDPI URL: 6

Sources

Application Note: Assay Development & Quality Control for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the development of small molecule therapeutics, specifically Tyrosine Kinase Inhibitors (TKIs), where 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline serves as a critical building block or "tail" moiety.[1]

Executive Summary & Chemical Context[2][3][4]

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (hereafter referred to as Compound A ) is a bifunctional intermediate characterized by a primary aniline and a tertiary amine linked via a methyl bridge to a phenoxyethyl group.[1]

In drug discovery, this structural motif is frequently employed to introduce solubility-enhancing "tails" or to target specific hydrophobic pockets within kinase domains (e.g., BTK, EGFR).[1] The presence of the primary aniline makes it a versatile nucleophile for coupling reactions (e.g., Buchwald-Hartwig amination, amide coupling), while the tertiary amine provides a protonation site for pharmacokinetic modulation.[1]

Critical Challenges in Assay Development:

  • Dual Basicity: The molecule contains two basic nitrogen centers, leading to potential peak tailing in reverse-phase chromatography.[1]

  • Oxidative Instability: Electron-rich anilines are prone to oxidation, forming azo-dimers or N-oxides, which must be tracked.[1]

  • Genotoxicity Risks: As an aniline derivative, it falls under the "Cohort of Concern" for mutagenic impurities (ICH M7 guidelines), requiring highly sensitive trace analysis if used as a starting material in late-stage synthesis.[1]

Physicochemical Characterization & Handling[1]

Before assay development, the physicochemical properties must be understood to select appropriate solvents and buffers.[1]

PropertyValue / CharacteristicImplication for Assay
Molecular Formula C₁₆H₂₀N₂OMass spectrometry target (M+H)⁺
Molecular Weight 256.34 g/mol Monoisotopic mass for LC-MS
pKa (Calculated) ~4.5 (Aniline), ~9.0 (Tertiary Amine)Requires high pH or ion-pairing buffers for retention
Solubility DMSO, Methanol, DCM; Poor in neutral waterDissolve samples in organic modifiers
UV Max ~240 nm, ~290 nmDual-wavelength monitoring recommended
Stability Light and Air SensitiveStore under inert gas; use amber glassware

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[1]

Objective: To quantify the purity of Compound A and detect process-related impurities (e.g., unreacted phenol, alkyl halides) and degradants.[1]

Method Strategy

Due to the tertiary amine (pKa ~9.0), standard acidic mobile phases (formic acid/water) may cause peak tailing due to silanol interactions.[1] Two approaches are recommended:

  • Approach 1 (Robustness): High pH mobile phase (pH > 10) to suppress ionization of the tertiary amine.[1]

  • Approach 2 (Mass Spec Compatible): Acidic mobile phase with a charged surface hybrid (CSH) column or similar technology designed for basic compounds.[1]

Optimized Chromatographic Conditions (Approach 2)
  • Instrument: UHPLC System with PDA Detector.

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

    • Why: The CSH particle surface is positively charged at low pH, repelling the protonated amine and preventing tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for shape).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (primary) and 290 nm (secondary).[1]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Hold
12.01090Linear
15.01090Hold
15.1955Re-equilibrate
20.0955End
System Suitability Criteria
  • Tailing Factor (Tf): NMT 1.5 (Strict control required due to amine).[1]

  • Resolution (Rs): > 2.0 between Compound A and nearest impurity.[1]

  • Precision (RSD): < 1.0% for 6 replicate injections.[1]

Protocol B: Trace Analysis for Genotoxic Impurity (GTI) Risk[1]

Objective: If Compound A is used in the final steps of drug synthesis, residual levels must be controlled to < ppm levels (Threshold of Toxicological Concern, TTC).[1]

Methodology: LC-MS/MS (MRM Mode).[1]

Sample Preparation[1]
  • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).[1]

  • Standard Prep: Prepare a stock of Compound A at 1 mg/mL. Dilute serially to create a curve from 1 ng/mL to 100 ng/mL (equivalent to 1-100 ppm relative to a 1 mg/mL API concentration).[1]

  • Sample Prep: Dissolve the Final Drug Substance (API) at 10 mg/mL in diluent. Sonicate for 10 mins. Filter through 0.2 µm PTFE.[1]

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1]

  • Precursor Ion: 257.2 [M+H]⁺.[1]

  • Product Ions (Quantifier/Qualifier):

    • Fragment 1 (Quant): 106.1 (m/z) – Characteristic N-methyl-aniline fragment.[1]

    • Fragment 2 (Qual): 77.0 (m/z) – Phenyl cation.[1]

  • Collision Energy: Optimize per instrument (typically 20–35 eV).[1]

Protocol C: Functional Reactivity Assay (Coupling Efficiency)

Objective: To verify the nucleophilicity of the aniline amine prior to large-scale coupling reactions. Old or oxidized batches may show purity by UV but reduced reactivity.[1]

Reagents:

  • Compound A.[1]

  • Acetic Anhydride (excess).[1]

  • Triethylamine (TEA).[1]

  • Dichloromethane (DCM).[1]

Procedure:

  • Dissolve 10 mg of Compound A in 1 mL DCM.[1]

  • Add 2 equivalents of TEA and 1.5 equivalents of Acetic Anhydride.

  • Incubate at RT for 15 minutes.

  • Analysis: Inject on HPLC (Method 3.2).

  • Pass Criteria: > 98% conversion of Compound A (RT ~6 min) to the Acetamide derivative (RT ~8-9 min).

    • Note: If conversion is slow, it indicates potential degradation or salt formation inhibiting the free base.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for analyzing Compound A, distinguishing between bulk intermediate testing and trace impurity analysis.

AnalyticalWorkflow Start Sample: 4-{[methyl(2-phenoxyethyl) amino]methyl}aniline Purpose Determine Analytical Goal Start->Purpose Purity Bulk Purity / Assay (>95%) Purpose->Purity Intermediate QC Trace Trace Impurity in API (<100 ppm) Purpose->Trace Final Drug Safety HPLC HPLC-UV (PDA) High pH or CSH Column Purity->HPLC LCMS LC-MS/MS (MRM) Precursor: 257.2 m/z Trace->LCMS Result1 Identify Oxidation Products (N-Oxides, Dimers) HPLC->Result1 Detects Result2 Quantify vs TTC Limit (ICH M7) LCMS->Result2 Quantifies

Caption: Analytical decision matrix for bulk characterization versus trace genotoxic impurity quantification.

Troubleshooting & Scientific Rationale

The "Ghost Peak" Phenomenon

Observation: A broad, late-eluting peak appears in gradient runs.[1] Cause: This is often the "carryover" of the compound sticking to the injector needle or rotor seal due to the sticky nature of the phenoxyethyl group.[1] Solution: Change the needle wash solvent to 50:50 Methanol:Isopropanol + 0.1% Formic Acid .[1] The isopropanol helps solubilize the lipophilic tail.[1]

Oxidative Degradation Pathway

Anilines are sensitive.[1] If samples turn brown, it indicates the formation of azo-compounds.[1]

  • Mechanism: 2 R-NH₂ → R-N=N-R (Azo dimer) + H₂O (simplified).[1]

  • Prevention: All standard solutions must be prepared fresh or stored at -20°C. Autosampler temperature should be set to 4°C.

Reference Standard Qualification

To use Compound A as a reference standard, it must be characterized by qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) because aniline salts can be hygroscopic, making gravimetric preparation inaccurate.[1]

References

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1] International Council for Harmonisation.[1] Link

  • Dolan, J. W. (2002).[1] Tailing Peaks for Basic Compounds.[1] LCGC North America.[1] Link

  • Teo, H. K., et al. (2015).[1] Control of Genotoxic Impurities in the Synthesis of Novel Kinase Inhibitors.[1] Organic Process Research & Development.[1] Link (Note: Generalized reference for aniline impurity control).[1]

  • Waters Corporation. (2020).[1] Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note. Link[1]

Disclaimer: This protocol is intended for research and development purposes only. All handling of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline should be conducted in accordance with local safety regulations and SDS guidelines, considering its potential toxicity and skin sensitization risks.[1]

Sources

cell-based assays involving substituted anilines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of cellular assay design is critical when evaluating substituted anilines. As privileged pharmacophores in medicinal chemistry, substituted anilines predominantly serve as the hinge-binding motif in ATP-competitive kinase inhibitors[1]. Scaffolds such as 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and 2-substituted aniline pyrimidines have revolutionized targeted oncology by inhibiting receptor tyrosine kinases like EGFR, Mer, and c-Met[2][3].

However, transitioning these compounds from biochemical (cell-free) assays to cell-based systems introduces significant complexities. Researchers must account for membrane permeability, intracellular ATP competition, and potential off-target cytotoxicity driven by reactive aniline metabolites[4]. This application note provides a comprehensive, self-validating framework for designing and executing cell-based assays for substituted aniline derivatives.

Mechanistic Rationale & Target Engagement

In the ATP-binding pocket of kinases, the aniline nitrogen and its ring substituents form critical hydrogen bonds and van der Waals interactions with the hinge region[5]. In cell-based models, establishing causality between this physical target engagement and phenotypic outcomes (e.g., apoptosis or halted proliferation) is paramount.

Generalized cytotoxicity assays must be paired with target-specific readouts to confirm that cell death is a direct result of kinase inhibition, rather than non-specific oxidative stress caused by aniline metabolism[4][6].

G EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds Phos Receptor Autophosphorylation EGFR->Phos Activates Aniline 4-Anilinoquinazoline (e.g., Gefitinib) Aniline->EGFR Competitive ATP Inhibition PI3K PI3K / AKT Survival Pathway Phos->PI3K Triggers Prolif Tumor Cell Proliferation PI3K->Prolif Drives

EGFR signaling pathway inhibition by 4-anilinoquinazoline derivatives.

Quantitative Profiling of Substituted Anilines

The following table summarizes the differential behavior of representative substituted aniline derivatives in enzymatic versus cell-based assays. The logarithmic shift between biochemical IC50 and cellular GI50/IC50 highlights the necessity of rigorous cell-based validation.

Compound ClassSpecific DerivativePrimary Target(s)Enzymatic IC50Cell Line (Assay)Cellular IC50 / GI50Ref
4-AnilinoquinazolineGefitinibEGFR~0.04 µMA549 (Viability)14.8 µM[1]
6-Arylureido-4-anilinoquinazolineCompound 7iEGFR17.32 nMMCF-7 (Viability)2.81 µM[3]
2-Substituted Aniline PyrimidineCompound 18cMer / c-Met18.5 nM / 33.6 nMHCT116 (Viability)0.92 µM[2]
4-AnilinoquinolineCompound 16PKN314 nMHEK293 (NanoBRET)1.3 µM[6]

Protocol 1: Phenotypic Screening via CCK-8 Viability Assay

Purpose: To evaluate the anti-proliferative effects of substituted anilines. Causality & Design Choices: We utilize CCK-8 (WST-8 dye) over traditional MTT where possible. WST-8 is bio-reduced by mitochondrial dehydrogenases into a highly water-soluble orange formazan product. This eliminates the need for the harsh DMSO solubilization steps required in MTT assays, thereby preserving cell architecture and significantly reducing well-to-well assay variability[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., A549, MCF-7) in the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well plate using 100 µL of complete growth medium.
    
  • Attachment: Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence and metabolic recovery.

  • Compound Preparation: Prepare a 10 mM stock of the substituted aniline in high-purity DMSO. Perform serial dilutions in complete media. Critical Step: Ensure the final DMSO concentration in the assay wells does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate the old media and add 100 µL of the compound-containing media to the wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., Erlotinib). Incubate for 48-72 hours.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours depending on the metabolic rate of the specific cell line.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In-Cell Target Engagement via Phospho-Kinase ELISA

Purpose: To create a self-validating system proving that the phenotypic toxicity observed in Protocol 1 is mechanistically driven by the specific inhibition of the target kinase (e.g., EGFR) by the aniline derivative[1]. Causality & Design Choices: Serum starvation is a mandatory step in this protocol. Fetal Bovine Serum (FBS) contains a myriad of growth factors that cause high basal kinase activation. Starving the cells synchronizes them in the G0/G1 phase, ensuring that subsequent phosphorylation is strictly a response to controlled, exogenous ligand stimulation[1].

Workflow Seed Seed Cells (e.g., A549, MCF-7) Starve Serum Starvation (18-24h) Seed->Starve Treat Compound Treatment (Substituted Anilines) Starve->Treat Stimulate EGF Stimulation (15-30 mins) Treat->Stimulate Lysis Cell Lysis & Protein Extraction Stimulate->Lysis Detect Phospho-Kinase ELISA or NanoBRET Lysis->Detect

Step-by-step workflow for evaluating in-cell kinase target engagement.

Step-by-Step Methodology:

  • Seeding & Starvation: Seed cells in a 6-well plate and allow them to attach overnight. Carefully aspirate the complete medium, wash with PBS, and replace with serum-free medium for 18-24 hours.

  • Inhibitor Pre-treatment: Treat the serum-starved cells with the substituted aniline derivative (at concentrations flanking the cellular IC50 determined in Protocol 1) for 1-2 hours. This allows the compound to permeate the membrane and equilibrate within the intracellular ATP-binding pocket.

  • Ligand Stimulation: Stimulate the cells with the specific ligand (e.g., 50-100 ng/mL EGF) for exactly 15-30 minutes at 37°C. Note: Prolonged stimulation can lead to receptor internalization and degradation, skewing the phosphorylation readout.

  • Lysis: Immediately place the plate on ice to halt kinase activity. Aspirate the media, wash with ice-cold PBS, and add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with agitation.

  • Clearance: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extracts.

  • ELISA Quantification: Transfer the lysates to a microplate pre-coated with a capture antibody for the total kinase (e.g., total EGFR). Following incubation and washing, add an HRP-conjugated detection antibody specific to the phosphorylated residue (e.g., pY1068). Develop with TMB substrate and read absorbance at 450 nm.

Addressing Aniline-Specific Cytotoxicity (The "Toxophore" Effect)

When developing cell-based assays for anilines, researchers must account for the intrinsic reactivity of the aniline moiety. Anilines can undergo metabolic activation (e.g., via cytochrome P450 enzymes) into reactive electrophiles like phenylhydroxylamines, or generate superoxide free radicals, leading to off-target oxidative stress[4].

If a compound exhibits high potency in a viability assay (Protocol 1) but poor target engagement (Protocol 2), it is highly probable that the aniline is acting as a toxophore rather than a targeted inhibitor[7]. In such cases, counter-screening with a ROS-sensitive dye (e.g., DCFDA) or utilizing scavenger controls (like N-acetyl cysteine) is recommended to deconvolute the mechanism of cell death[4].

References

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform National Center for Biotechnology Information (PMC)[Link]

  • Aniline and its metabolites generate free radicals in yeast SciSpace[Link]

  • Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3) bioRxiv[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Frontiers[Link]

Sources

Application Note: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the material science applications of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS: 1274576-07-6).

This molecule represents a class of dual-functional amine intermediates designed for high-performance polymers and surface protection systems. Its unique structure combines a reactive primary amine (aniline-like but non-conjugated via methylene bridge), a catalytic tertiary amine, and a hydrophobic phenoxyethyl anchor.

Executive Summary & Molecule Profile

Compound: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline CAS: 1274576-07-6 Molecular Weight: 256.35 g/mol Physical State: Solid (Powder)

Structural Logic in Material Design

This molecule is engineered to solve specific problems in polymer matrix formation and surface adsorption.

  • Primary Amine Head (

    
    ):  Located on the phenyl ring, but the para-substitution is a methylene bridge (
    
    
    
    ). This makes the amine strictly a 4-substituted aniline . However, the tail is attached via a methylene group, effectively creating a benzylamine-type linkage for the tertiary amine tail.
    • Reactivity: The primary aniline

      
       is the site for chain extension (epoxies, polyureas) or oxidative polymerization.
      
  • Tertiary Amine Core (

    
    ):  Acts as an internal catalyst for curing reactions (e.g., epoxy ring opening) and a proton acceptor in corrosion inhibition.
    
  • Phenoxyethyl Tail (

    
    ):  Provides hydrophobicity (water resistance), 
    
    
    
    -
    
    
    stacking capability (adhesion to metal/graphene), and internal plasticization (flexibility).

Application A: Latent Curing Agent & Modifier for Epoxy Resins

Scientific Rationale

In epoxy thermosets, standard aliphatic amines cure rapidly but are brittle and moisture-sensitive. Aromatic amines cure slowly and require heat. This molecule bridges the gap:

  • Reactivity: The aniline

    
     reacts with glycidyl ethers (epoxy groups) to form the crosslinked network.
    
  • Autocatalysis: The internal tertiary amine accelerates the reaction of the primary amine and hydroxyl-epoxy etherification, allowing for lower temperature curing compared to standard anilines.

  • Toughness: The flexible phenoxyethyl ether tail acts as an internal plasticizer, reducing the modulus and improving impact resistance without phase separation.

Experimental Protocol: Formulation and Curing Analysis

Objective: Evaluate the curing kinetics and mechanical properties of a DGEBA epoxy system cured with 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

Materials
  • Resin: Diglycidyl Ether of Bisphenol A (DGEBA), EEW

    
     185-190 g/eq (e.g., Epon 828).
    
  • Curing Agent: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (Calculate AHEW).

    • Calculation: MW = 256.35. Active Hydrogens = 2 (from

      
      ).
      
    • 
      .
      
Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Target: 1:1 Stoichiometry (Amine H : Epoxy).

    • Formula:

      
      
      
    • 
      .
      
  • Mixing:

    • Pre-warm DGEBA resin to 40°C to lower viscosity.

    • Add the calculated amount of amine powder.

    • Mix using a planetary centrifugal mixer (2000 rpm, 2 mins) to ensure dispersion without air entrapment. Note: If the amine is solid, pre-dissolving in a minimal amount of reactive diluent (e.g., phenyl glycidyl ether) may be required, but direct dispersion is preferred for accurate data.

  • Curing Cycle:

    • Stage 1 (Gelation): 60°C for 2 hours. (The tertiary amine allows onset at moderate temps).

    • Stage 2 (Vitrification): 120°C for 4 hours.

  • Characterization (DSC Analysis):

    • Instrument: Differential Scanning Calorimeter.

    • Ramp: 10°C/min from 25°C to 250°C.

    • Output: Measure

      
       (Glass Transition). Expect 
      
      
      
      to be slightly lower than pure aniline-cured systems (due to the flexible tail) but with higher conversion rates.

Application B: Mixed-Type Corrosion Inhibitor for Acid Media

Scientific Rationale

The molecule is an ideal adsorption-type inhibitor for mild steel in HCl or


.
  • Anchoring: The nitrogen lone pairs (primary and tertiary) coordinate with empty

    
    -orbitals of Fe surface atoms.
    
  • Shielding: The phenoxyethyl tail forms a hydrophobic barrier, repelling water and aggressive ions (

    
    ).
    
  • Interaction: The two aromatic rings allow for strong

    
    -electron interaction with the metal surface (flat adsorption).
    
Experimental Protocol: Electrochemical Polarization

Objective: Determine the inhibition efficiency (IE%) on Mild Steel in 1.0 M HCl.

Materials
  • Electrolyte: 1.0 M HCl (aq).

  • Working Electrode: Mild Steel coupon (polished to 1200 grit, degreased).

  • Counter Electrode: Platinum wire/mesh.

  • Reference Electrode: Ag/AgCl (saturated KCl).

Step-by-Step Protocol
  • Solution Preparation:

    • Prepare 1.0 M HCl blank.

    • Prepare inhibitor solutions at concentrations: 10, 50, 100, 200 ppm. Note: Use ultrasonic bath to ensure complete dissolution of the amine.

  • OCP Stabilization:

    • Immerse the working electrode in the solution.

    • Monitor Open Circuit Potential (OCP) for 30 minutes until stable (drift < 2 mV/min).

  • Tafel Polarization:

    • Scan Range: -250 mV to +250 mV vs. OCP.

    • Scan Rate: 1.0 mV/s.

  • Data Analysis:

    • Extrapolate Tafel slopes (

      
      ) to determine Corrosion Current (
      
      
      
      ).
    • Calculate Efficiency:

      
      
      

Visualization of Mechanisms

Workflow: Epoxy Curing Mechanism

This diagram illustrates how the dual-amine structure facilitates network formation.

EpoxyCuring cluster_0 Mechanism Molecule 4-{[methyl(2-phenoxyethyl) amino]methyl}aniline Intermediate Transition State (H-Bonding via Tert-Amine) Molecule->Intermediate Diffusion & Mixing Epoxy DGEBA Resin (Epoxide Groups) Epoxy->Intermediate Electrophilic Attack Network Crosslinked Thermoset (Tough & Hydrophobic) Intermediate->Network Ring Opening & Etherification (Autocatalytic)

Caption: Autocatalytic curing pathway where the tertiary amine facilitates the nucleophilic attack of the primary amine on the epoxide ring.

Workflow: Corrosion Inhibition Adsorption

This diagram details the adsorption geometry on a steel surface.

CorrosionInhibition Solution Acidic Medium (H+ Cl-) Inhibitor Protonated Amine Species Solution->Inhibitor Protonation Adsorption Physisorption & Chemisorption Inhibitor->Adsorption Diffusion to Surface Surface Mild Steel Surface (Fe) Adsorption->Surface N-Fe Coordination Pi-Electron Donation Barrier Hydrophobic Film (Phenoxy Tail Shielding) Surface->Barrier Film Formation Barrier->Solution Repels H2O/Cl-

Caption: Mixed-mode inhibition mechanism showing adsorption via nitrogen lone pairs and pi-stacking, creating a hydrophobic barrier.

Synthesis & Handling (Reference Context)

While this guide focuses on application, understanding the synthesis confirms the purity profile. The molecule is typically synthesized via Reductive Amination :

  • Precursors: 4-Amino-benzylamine derivatives or reaction of 4-nitrobenzyl bromide with methyl(2-phenoxyethyl)amine followed by reduction.

  • Impurity Profile: Commercial grades may contain trace N-methyl-2-phenoxyethylamine. For high-grade electronic polymers, recrystallization from Ethanol/Hexane is recommended.

Safety Note
  • Hazard: Like most anilines, this compound is likely toxic by inhalation and skin contact.

  • PPE: Nitrile gloves, lab coat, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Nitrogen) to prevent oxidation of the aniline head (browning).

References

  • Sigma-Aldrich. Product Specification: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS 1274576-07-6).Link

  • PubChem. Compound Summary: 4-(2-Morpholinoethoxy)aniline (Structural Analog for reactivity).Link

  • ResearchGate. A brief review on aniline and its derivatives in material science.Link

  • Google Patents. Epoxy resin curing agent, method for producing the same (EP2226347A1).Link

  • BenchChem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.Link

Troubleshooting & Optimization

Aniline Synthesis Technical Support Center: Troubleshooting & Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Synthesis Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for optimizing aniline synthesis. We focus on the two most robust methodologies in modern pharmaceutical synthesis: Catalytic Hydrogenation of Nitroarenes and Buchwald-Hartwig Amination .

Synthesis_Tree Start Starting Material Nitro Nitroarene Start->Nitro Nitro Group Halide Aryl Halide/Triflate Start->Halide Halogen Group CatHydro Catalytic Hydrogenation (H2, Pd/C or Pt/C) Nitro->CatHydro Standard Chemoselective Chemoselective Reduction (Pt/V/C or Mn-cat) Nitro->Chemoselective Halogen/Alkene Present BHA Buchwald-Hartwig Amination (Pd cat, Ligand, Base) Halide->BHA Amine Coupling Aniline Target Aniline CatHydro->Aniline BHA->Aniline Chemoselective->Aniline

Logical decision tree for selecting the optimal aniline synthesis pathway.

Section 1: Catalytic Hydrogenation of Nitroarenes

FAQ 1: My hydrogenation reaction stalls at low conversion. How do I identify and resolve catalyst poisoning?

Answer: Catalyst poisoning is a primary cause of stalled nitro reductions. Impurities such as thiols, thioethers, and phosphines have a stronger affinity for the transition metal surface (e.g., Pd or Pt) than the nitroarene substrate[1]. Causality: These poisons permanently adsorb onto the active sites, altering the electronic configuration of the metal and physically blocking reactant access[2]. Because they do not readily desorb, the catalyst is permanently deactivated. Solution: Pre-treat your starting materials by filtering them through activated carbon to remove trace sulfur. If your substrate inherently contains a coordinating motif, switch from standard Pd/C to a more poison-tolerant catalyst (like Raney Nickel) or employ a homogeneous base-metal catalyst (e.g., Manganese-based pincer complexes) which operate via metal-ligand cooperative catalysis rather than direct surface adsorption[3].

FAQ 2: How do I prevent hydrodehalogenation when reducing a halogenated nitroarene?

Answer: Standard Pd/C is highly active and frequently catalyzes the oxidative addition into C-Cl or C-Br bonds, leading to unwanted hydrodehalogenation. Causality: The activation energy for C-X bond cleavage on palladium is low enough that it competes with N-O bond reduction. Solution: Switch to a modified catalyst system. Platinum on carbon (Pt/C) doped with vanadium or iron significantly suppresses dehalogenation by altering the d-band center of the metal, maintaining high activity for N-O bond cleavage while rendering C-X cleavage thermodynamically unfavorable[3].

Data Presentation: Catalyst Selection Matrix
Substrate FeatureRecommended CatalystAvoidCausality / Rationale
Standard Nitroarene 10% Pd/C-High turnover frequency; clean reaction profile.
Halogenated (Cl, Br, I) Pt/C doped with V or FePd/CVanadium doping alters the electronic state, preventing C-X oxidative addition.
Alkenes/Alkynes Present Homogeneous Mn-pincerPd/C, Pt/CBase-metal homogeneous catalysts offer exact chemoselectivity for N-O bonds over C-C pi bonds.
Sulfur-containing Raney NickelPd/C, Pt/CNickel is highly resistant to thiol/thioether poisoning compared to precious metals.
Protocol 1: Self-Validating Chemoselective Hydrogenation of Halonitrobenzenes

This protocol utilizes a self-validating system to ensure reaction integrity at every stage.

  • Validation Checkpoint 1 (Poison Screen): Run a micro-scale pilot reaction (1 mL) spiked with a known standard to verify the absence of sulfur/phosphorus poisons in the substrate batch.

  • Setup: Charge a high-pressure Parr reactor with the halonitrobenzene (1.0 equiv), Pt/C (doped with 1% V, 5 wt% loading), and anhydrous ethanol.

  • Purge & Pressurize: Purge the reactor 3 times with N2, then 3 times with H2. Pressurize to 5 bar H2 and stir at 25°C.

  • Validation Checkpoint 2 (Hydrogen Uptake Monitoring): Monitor the pressure drop. A self-validating reaction will show a stoichiometric pressure drop corresponding to exactly 3 equivalents of H2. If uptake stops prematurely, catalyst poisoning or mass-transfer limitation is confirmed.

  • Quench: Once H2 uptake ceases, vent the reactor and purge with N2.

  • Validation Checkpoint 3 (Chemoselectivity Verification): Withdraw a 50 µL aliquot for GC-MS. Validate that the molecular ion corresponds to the intact haloaniline, with <1% of the dehalogenated aniline present.

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst, wash with ethanol, and concentrate in vacuo.

Section 2: Buchwald-Hartwig Amination (BHA)

FAQ 3: I am observing high levels of unreacted aryl chloride and side-product formation. How do I optimize my BHA conditions?

Answer: The Buchwald-Hartwig amination relies on a delicate catalytic cycle: oxidative addition, amine coordination, and reductive elimination[4]. Unreacted aryl chlorides typically indicate a failure in the oxidative addition step, while side products (like reduced arenes) suggest that


-hydride elimination is outcompeting reductive elimination.
Causality:  Aryl chlorides have strong C-Cl bonds, making oxidative addition difficult for standard ligands. Furthermore, if the reductive elimination step is slow, the intermediate palladium-amide complex will undergo 

-hydride elimination, yielding a dehalogenated arene and an imine. Solution: Employing sterically bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) solves both issues. The electron-rich nature accelerates oxidative addition, while the extreme steric bulk forces the aryl and amine groups together, drastically accelerating reductive elimination[5]. Additionally, switching from a strong base like NaOtBu to a milder base like Cs2CO3 prevents base-catalyzed side reactions[6].

BHA_Troubleshoot Issue Low Yield in BHA Check1 Unreacted Ar-X? Issue->Check1 Check2 Dehalogenation Side Product? Issue->Check2 Sol1 Use e- rich bulky ligand (e.g., XPhos) Check1->Sol1 Poor Oxidative Addition Sol2 Switch to weaker base (e.g., Cs2CO3) Check2->Sol2 Base Too Strong

Troubleshooting workflow for resolving common Buchwald-Hartwig amination failures.

Data Presentation: Ligand and Base Optimization Matrix
Issue ObservedLigand/Base ModificationCausality / Rationale
Unreacted Aryl Chloride Switch to XPhos or BrettPhosElectron-rich phosphines increase electron density on Pd, facilitating C-Cl bond insertion.
High

-Hydride Elimination
Switch to BrettPhosExtreme steric bulk forces the C-N bond to form faster than the hydride can transfer.
Functional Group Degradation Switch from NaOtBu to Cs2CO3Weaker bases prevent the cleavage of sensitive esters, amides, or enolizable ketones.
Sterically Hindered Amine Use Pd-NHC complexes (e.g., PEPPSI)N-Heterocyclic Carbenes (NHCs) provide a highly robust, open catalytic pocket for bulky substrates.
Protocol 2: Self-Validating Buchwald-Hartwig Amination of Aryl Chlorides

This protocol ensures the catalytic cycle is active and prevents false-negative results due to reagent degradation.

  • Validation Checkpoint 1 (Reagent Integrity): Titrate the base (Cs2CO3) to confirm its anhydrous state. Trace moisture will hydrolyze the active Pd(0) catalyst and stall the reaction.

  • Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd(OAc)2 (2 mol%), XPhos (4 mol%), anhydrous Cs2CO3 (1.5 equiv), and the aryl chloride (1.0 equiv).

  • Reaction: Add anhydrous toluene and the amine (1.2 equiv). Seal the flask, remove it from the glovebox, and heat to 100°C.

  • Validation Checkpoint 2 (In-Process Control): At t = 2 hours, withdraw a 50 µL aliquot under N2, dilute with MeCN, and analyze via LC-MS. Confirm the disappearance of the Ar-Cl peak and the presence of the product mass. If Ar-Cl remains, spike with an internal standard (e.g., biphenyl) to quantify conversion. Do not add more catalyst if conversion is stalled; check for base depletion or oxygen ingress instead.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black and inorganic salts.

  • Validation Checkpoint 3 (Mass Balance): Weigh the crude residue after solvent evaporation. Compare this against the theoretical yield and the internal standard quantification to validate isolation efficiency before proceeding to column chromatography.

References

  • Catalysts. "How to Prevent Catalyst Poisoning at the Industrial Scale." Catalysts.com. [Link]

  • Blaser, H.-U., et al. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, ACS Publications.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Publications. [Link]

  • Szostak, M., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH/NCBI. [Link]

Sources

Technical Support Center: Purification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high purity and yield in your experiments.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline, providing potential causes and actionable solutions.

Issue 1: Poor Separation and Significant Streaking During Silica Gel Column Chromatography

Question: I am attempting to purify my crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline using a standard silica gel column with a hexane/ethyl acetate eluent system. However, I am observing significant streaking of my product on the TLC plate and poor separation from impurities. What is causing this and how can I resolve it?

Answer:

This is a very common issue when purifying amines on silica gel. The root cause lies in the interaction between the basic amine functional groups of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to strong adsorption of the amine to the stationary phase, resulting in poor elution, tailing (streaking), and in some cases, degradation of the compound on the column.

Causality and Solution Workflow:

cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions Problem Poor Separation & Streaking on Silica Gel Cause Acid-Base Interaction: Basic Amine vs. Acidic Silica Problem->Cause is caused by Sol1 Modify Mobile Phase: Add Triethylamine (TEA) Cause->Sol1 mitigated by Sol2 Alternative Stationary Phase: Use Alumina or Amine-Functionalized Silica Cause->Sol2 avoided by Sol3 Salt Formation & Filtration Cause->Sol3 bypassed by

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Solutions:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a competitive base to your eluent. Triethylamine (TEA) is a common choice.

    • Protocol: Add 0.5-1% (v/v) of triethylamine to your hexane/ethyl acetate mobile phase. This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your target compound and leading to a much-improved chromatographic profile.[1]

    • Rationale: The more basic triethylamine will preferentially interact with the silanol groups, effectively "masking" them from your product, which can then elute more symmetrically.

  • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider using a different stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option. The surface is chemically modified to be basic, which eliminates the problematic acid-base interactions and often allows for the use of simpler and less polar solvent systems.

  • Salt Formation and Filtration/Extraction: For certain impurity profiles, you can exploit the basicity of your product to purify it.

    • Protocol: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt of your product. The impurities may remain in solution. Filter the salt, wash with cold solvent, and then neutralize with an aqueous base (e.g., NaHCO₃ or NaOH solution) and extract the purified free base back into an organic solvent.[2]

    • Rationale: This acid-base extraction/precipitation is a form of chemical purification that can be very effective if the impurities are neutral or acidic.

Issue 2: Product Appears Colored (Yellow to Brown) After Purification

Question: After column chromatography or even after what I thought was a successful recrystallization, my 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is a yellow to brown color, not the expected off-white solid. Why is this happening?

Answer:

Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This can be exacerbated by exposure to air, light, and residual acidic or metallic impurities from the synthesis.

Potential Causes and Preventive Measures:

Potential Cause Preventive Measure & Solution Scientific Rationale
Air Oxidation - Purge solvents with an inert gas (N₂ or Ar) before use.- Keep the purified compound under an inert atmosphere during storage.The amino group of anilines can be oxidized by atmospheric oxygen, leading to the formation of highly conjugated, colored polymeric species.
Photodegradation - Protect the compound from light by using amber vials or wrapping containers in aluminum foil.UV light can provide the energy to initiate radical oxidation pathways, leading to colored degradation products.
Residual Acid - Ensure all acidic reagents from the synthesis are quenched and removed during the work-up before purification. A wash with a mild aqueous base like sodium bicarbonate is recommended.Acidic conditions can catalyze oxidation and other side reactions of aromatic amines.
Trace Metal Impurities - If metal catalysts were used in the synthesis, consider a work-up step to remove them (e.g., washing with an aqueous solution of a chelating agent like EDTA).Transition metal ions can act as catalysts for the oxidation of amines.

Remediation for Colored Product:

If your product is already colored, a re-purification might be necessary.

  • Recrystallization with a Decolorizing Agent: Dissolve the colored product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the solution to cool and crystallize.

  • Distillation (if applicable): For liquid amines, vacuum distillation can be effective in separating the desired product from non-volatile colored impurities.[3]

Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent

Question: I am trying to purify my compound by recrystallization, but I'm struggling to find a good solvent system. It's either too soluble in everything or not soluble enough. What's a systematic approach to finding the right solvent?

Answer:

Finding the ideal recrystallization solvent is a process of systematic trial and error, guided by the principle of "like dissolves like" and the desired solubility profile: sparingly soluble at room temperature and highly soluble at the solvent's boiling point.[4][5]

Systematic Solvent Screening Protocol:

  • Initial Single-Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several small test tubes.

    • To each tube, add a different solvent (start with ~0.5 mL) from the list below, representing a range of polarities.

    • Solvent Suggestions (in order of increasing polarity): Hexanes, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water.

    • Observe at Room Temperature: Does the compound dissolve? If it dissolves completely at room temperature, that solvent is not suitable for single-solvent recrystallization.

    • Heat to Boiling: If the compound is not soluble at room temperature, heat the mixture to the solvent's boiling point. Does it dissolve? If it dissolves completely upon heating, this is a promising candidate.

    • Cool Down: Allow the hot solution to cool to room temperature and then in an ice bath. Do crystals form? If so, you have found a good single solvent.

  • Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. This involves a "good" solvent in which your compound is highly soluble and a "bad" solvent in which it is poorly soluble. The two solvents must be miscible.

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (this is the point of saturation).

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Common Two-Solvent Pairs:

      • Ethyl Acetate / Hexanes

      • Acetone / Hexanes

      • Methanol / Water

      • Ethanol / Water

      • Toluene / Hexanes[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline?

A1: The impurity profile will depend on the synthetic route used. A common method for synthesizing this type of compound is through reductive amination. In this case, potential impurities could include:

  • Starting Materials: Unreacted 4-aminobenzaldehyde, N-methyl-2-phenoxyethylamine, or the reducing agent byproducts.

  • Over-alkylation Products: If methylating agents are used in a separate step, there is a possibility of forming a quaternary ammonium salt.

  • Side-products from Reductive Amination:

    • The corresponding alcohol from the reduction of the starting aldehyde (4-aminobenzyl alcohol).[6]

    • The imine intermediate if the reduction is incomplete.

    • If the reaction solvent is an alcohol (e.g., methanol), it could potentially participate in the reductive amination, leading to N-methylated byproducts.[7]

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar amines that are difficult to purify using normal-phase (silica or alumina) chromatography.

  • Stationary Phase: Typically a C18-functionalized silica.

  • Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for a basic compound like an aniline derivative, it is often necessary to add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will protonate the amine, leading to better interaction with the stationary phase and sharper peaks.

Q3: My compound seems to be unstable and decomposes over time, even after purification. How can I improve its stability?

A3: As discussed in the troubleshooting section, aromatic amines can be sensitive to air and light. For long-term storage, it is recommended to:

  • Store the solid compound in a tightly sealed amber vial.

  • Purge the vial with an inert gas like nitrogen or argon before sealing.

  • Store the vial in a cool, dark place, such as a refrigerator or freezer.

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of techniques is recommended to confirm both the identity and purity of your 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. A single spot is indicative of high purity, but not conclusive.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A well-developed HPLC method can quantify the purity and detect even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound is sufficiently volatile and thermally stable.[8]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline from less polar and more polar impurities.

Materials:

  • Crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel coated) and developing chamber

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

    • Spot the solution on a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal eluent system should give your product an Rf value of approximately 0.25-0.35.

    • If streaking is observed, add 0.5-1% TEA to the chosen solvent system and re-run the TLC.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (hexane).

    • Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent (containing TEA) to the column.

    • Begin collecting fractions and monitor the separation by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Objective: To purify solid 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline by removing soluble and insoluble impurities.

Materials:

  • Crude 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

  • A suitable recrystallization solvent or solvent pair (determined by screening)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature, undisturbed.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

IV. References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry. (2024, November 8). Reddit. Retrieved from [Link]

  • Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of N-n-propyl-N-2-phenoxyethyl amine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. (2014). Scientific Research Publishing. Retrieved from [Link]

  • Separation of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Synthesis of N-Methyl Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved from [Link]

  • The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009, July 28). PMC. Retrieved from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry. (2024, November 8). Reddit. Retrieved from [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Process Chemistry Core

Welcome to the Synthesis Core Support Center. Substituted anilines are indispensable pharmacophores and building blocks in drug discovery, agrochemicals, and materials science[1]. However, their synthesis is frequently bottlenecked by chemoselectivity issues, catalyst poisoning, and regiochemical constraints.

This guide abandons generic procedures in favor of a mechanistic troubleshooting approach. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to resolve the most critical challenges in aniline synthesis.

Module 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)

The Causality of Failure: The Buchwald-Hartwig amination relies on a delicate kinetic balance between oxidative addition, amine coordination, and reductive elimination. Failures typically stem from two mechanistic extremes:

  • The amine (especially ammonia) binds too tightly to the palladium center, displacing the phosphine ligand and forming an unreactive Werner-type complex[2].

  • Steric bulk on the aryl halide prevents efficient reductive elimination, leading to competing hydrodehalogenation or β-hydride elimination.

FAQ 1.1: I am trying to couple an unactivated aryl chloride with ammonia, but I only recover starting material or get palladium black. How do I force this reaction?

Root Cause: Direct use of ammonia gas or aqueous ammonia often poisons the palladium catalyst due to its high binding affinity, which outcompetes the necessary oxidative addition and reductive elimination steps[2]. Solution: Utilize an ammonia surrogate. Fluoroalkyl benzophenone imine (f-BPI) or silylamides (e.g., LiHMDS) act as excellent protected equivalents[3]. The bulky imine prevents catalyst poisoning and facilitates rapid reductive elimination. Subsequent mild acidic hydrolysis yields the primary aniline.

FAQ 1.2: My coupling of a highly ortho-substituted aryl halide with a secondary amine is stalling at 20% conversion. Increasing the temperature just causes dehalogenation. What should I change?

Root Cause: Standard bidentate phosphines (like BINAP or dppf) create a crowded coordination sphere that hinders the reductive elimination of sterically demanding diarylamines. Furthermore, strong bases like NaOtBu can exacerbate steric clashes and lead to side reactions[4]. Solution: Switch to a highly active N-heterocyclic carbene (NHC) palladium pre-catalyst, such as [Pd(SIPr)(cin)Cl]. NHC ligands are strong σ-donors that stabilize the monoligated Pd(0) active species and accelerate both oxidative addition and reductive elimination, even at room temperature[5]. Additionally, swap NaOtBu for a milder alkali metal carbonate like Cs2CO3, which is more forgiving with sterically encumbered substrates[4].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2, Base Dehal Failure: Hydrodehalogenation (Steric Clash/Strong Base) OxAdd->Dehal RedElim Reductive Elimination (Ar-NR2) AmineCoord->RedElim Poison Failure: Catalyst Poisoning (Tight NH3 Binding) AmineCoord->Poison RedElim->Pd0 Ar-NR2

Buchwald-Hartwig catalytic cycle highlighting primary failure nodes and off-cycle pathways.

Validated Protocol 1: Synthesis of Sterically Hindered Anilines via Pd-NHC Catalysis

Self-Validating Design: This protocol uses a well-defined Pd(II) precatalyst that rapidly reduces in situ to the active Pd(0) species, ensuring a consistent active catalyst concentration without an induction period.

  • In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl halide (1.0 mmol), the amine (1.2 mmol), and Cs2CO3 (1.5 mmol)[4].

  • Add the precatalyst [Pd(SIPr)(cin)Cl] (0.01 mol%, 10 ppm)[5].

  • Add anhydrous, degassed toluene (3 mL).

  • Seal the vial, remove from the glovebox, and stir at room temperature (or up to 80 °C for tetra-ortho-substituted substrates) for 12 hours.

  • Validation Check: Monitor by GC-MS. The absence of the Ar-H peak confirms that hydrodehalogenation has been successfully suppressed by the NHC ligand.

Module 2: Chemoselective Reduction of Halonitrobenzenes

The Causality of Failure: Synthesizing haloanilines via the reduction of halonitrobenzenes is notoriously difficult. Traditional heterogeneous catalysts (like Pd/C or Pt/C) under hydrogen gas are highly active for both nitro group reduction and oxidative addition into the carbon-halogen bond. This results in significant dehalogenation, yielding the unsubstituted aniline as a major byproduct[6].

FAQ 2.1: I am using 10% Pd/C to reduce 4-chloronitrobenzene, but I am getting 30% aniline (dehalogenated product). How can I achieve >99% chemoselectivity?

Root Cause: Palladium has a high affinity for C-Cl bond activation. Once the nitro group is reduced, the resulting haloaniline readsorbs onto the Pd surface, where the C-Cl bond undergoes rapid hydrogenolysis. Solution: Poison the catalyst selectively, or change the metal entirely. The most robust modern approach utilizes Gold (Au) nanoparticles promoted by Silver(I) salts[6][7]. Gold is exceptionally poor at activating C-X bonds but, when promoted by Ag(I), becomes highly efficient at reducing nitro groups via a distinct surface-adsorption mechanism[7]. Alternatively, using ionic liquid-modified Ni/Al2O3 catalysts creates a microenvironment that sterically and electronically repels the haloaniline from re-adsorbing[6].

Chemoselective_Reduction Halonitro Halonitrobenzene Haloaniline Haloaniline (Target Product) Halonitro->Haloaniline Au/Ag or Ni/IL (Chemoselective) Aniline Aniline (Dehalogenated Waste) Haloaniline->Aniline Pd/C + H2 (Over-reduction)

Reaction pathways contrasting chemoselective halonitrobenzene reduction vs. over-reduction.

Validated Protocol 2: Chemoselective Reduction using Au/Ag Catalysis
  • Load a high-pressure reactor with the halonitrobenzene (5.0 mmol) and methanol (20 mL).

  • Add the Au/TiO2 catalyst (1.0 mol% Au) and AgOTf (0.2 mol% as a promoter)[6][7].

  • Purge the reactor three times with Argon, then three times with H2.

  • Pressurize to 5 bar H2 and stir at 60 °C until hydrogen uptake ceases (typically 4-6 hours).

  • Validation Check: The reaction mixture should remain colorless to pale yellow. A dark brown color indicates the formation of azo/azoxy intermediate buildup due to insufficient hydrogen mass transfer.

Module 3: Dehydrogenative Aromatization (Building the Ring)

The Causality of Failure: Direct electrophilic nitration or SNAr on highly substituted arenes often yields intractable mixtures of regioisomers. Building the aniline ring from a pre-functionalized aliphatic precursor (like a substituted cyclohexanone) bypasses aromatic directing-group rules entirely[8].

FAQ 3.1: I am trying to convert a substituted cyclohexanone to a primary aniline using NH3 and Pd/C, but my major product is the N-cyclohexylaniline dimer. Why?

Root Cause: The desired primary aniline product is highly nucleophilic and reacts with unreacted cyclohexanone to form an imine (N-cyclohexylidene-aniline). The Pd/C catalyst then rapidly hydrogenates this imine to the secondary amine dimer[9]. Solution: Utilize a hydrogen-transfer system that carefully manages the hydrogen economy of the reaction. The Pd/C-Ethylene system is highly effective here[8]. Ethylene acts as a sacrificial hydrogen acceptor, driving the dehydrogenation of the cyclohexanone while simultaneously suppressing the reductive amination of the off-target imine. Use ammonium acetate (NH4OAc) as a slow-release ammonia source[8].

Validated Protocol 3: Pd/C-Ethylene Dehydrogenative Aromatization
  • In a pressure-resistant vessel, combine the substituted cyclohexanone (1.0 mmol), NH4OAc (5.0 mmol), and K2CO3 (1.0 mmol)[8].

  • Add 10% Pd/C (5 mol %) and anhydrous dioxane (5 mL)[8].

  • Purge the vessel and pressurize with Ethylene gas (1 atm).

  • Heat to 100 °C under vigorous stirring for 24 hours.

  • Validation Check: Cool the vessel, vent the ethylene carefully, and filter through Celite. GC-FID should show complete suppression of the dimerized byproduct.

Quantitative Data Summary: Catalyst & Condition Selection Guide

The following table summarizes the optimal parameters for specific aniline synthesis challenges based on empirical data:

Synthesis ChallengeRecommended Catalyst / SystemBase / AdditiveTemp (°C)Expected Outcome
Sterically Hindered C-N Coupling [Pd(SIPr)(cin)Cl] (10 ppm)Cs2CO325 - 80>90% yield (tetra-ortho tolerated)[5]
Ammonia Cross-Coupling Pd2(dba)3 / XantPhosf-BPI (Surrogate)80 - 10085-95% yield (post-hydrolysis)[3]
Halonitrobenzene Reduction Au/TiO2 + Ag(I) saltsAgOTf (Promoter)60>99% chemoselectivity[6][7]
Cyclohexanone to Aniline 10% Pd/C + EthyleneNH4OAc / K2CO310075-88% yield (dimer suppressed)[8]

References

1.[1] Benchchem. "Literature review on substituted anilines." Benchchem. Available at: 2. ResearchGate. "Selective Reduction of Chloronitrobenzene to Chloroaniline on Ni/Al2O3 Catalysts Got-up Ionic Liquids." ResearchGate. Available at: 3.[7] Royal Society of Chemistry. "CHAPTER 6: Gold Catalysis for Hydrogenation Reactions." RSC Books. Available at: 4.[8] American Chemical Society. "Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis." Organic Letters. Available at: 5. ResearchGate. "Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis." ResearchGate. Available at: 6.[3] Royal Society of Chemistry. "Chapter 3: Synthetic Methods for Primary Anilines." RSC Books. Available at: 7.[4] MDPI. "Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation." Molecules. Available at: 8.[5] National Institutes of Health. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH. Available at: 9.[2] Wikipedia. "Buchwald–Hartwig amination." Wikipedia. Available at:

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered during the synthesis of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline .

The synthesis of this target molecule relies on a critical two-step sequence:

  • Coupling: Formation of the N-(4-nitrobenzyl) intermediate via reductive amination or direct alkylation.

  • Reduction: Conversion of the nitroarene to the target aniline.

The primary failure point in this workflow is the hydrogenolysis of the benzylamine bond during the nitro reduction step. This guide explains the causality behind these failures and provides self-validating protocols to ensure high-yield recovery.

Part 1: The Coupling Step (Reductive Amination vs. Direct Alkylation)

Q1: I am experiencing low yields and observing a large amount of 4-nitrobenzyl alcohol during the reductive amination of 4-nitrobenzaldehyde with N-methyl-2-phenoxyethanamine. How can I optimize this?

The Causality: This is a classic kinetic issue. If you use a strong, highly reactive reducing agent like Sodium Borohydride (NaBH₄), the rate of direct aldehyde reduction outpaces the rate of iminium ion formation. Consequently, your starting material is irreversibly reduced to 4-nitrobenzyl alcohol before it can couple with the secondary amine.

The Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce the unreacted aldehyde, but reactive enough to reduce the highly electrophilic iminium intermediate. Alternatively, catalytic transfer hydrogenation using bio-renewable formic acid has been shown to be a highly effective and green method for direct reductive amination .

Q2: I attempted direct alkylation using 4-nitrobenzyl bromide instead of reductive amination. I am observing a highly polar, water-soluble byproduct that stays at the baseline on my TLC. What is happening?

The Causality: You are observing the formation of a quaternary ammonium salt. Although the desired product is a tertiary amine, it remains nucleophilic. If the 4-nitrobenzyl bromide is present in excess, or if the reaction is heated too aggressively, the newly formed tertiary amine will react with a second equivalent of the alkyl halide, quaternizing the nitrogen.

The Solution: Reductive amination is generally preferred for this scaffold to avoid over-alkylation. However, if you must use direct alkylation, ensure strict stoichiometric control (1.0 eq of the benzyl halide to 1.1 eq of the amine) and use a mild, non-nucleophilic base (e.g., K₂CO₃ or DIPEA) at 0 °C.

Part 2: The Nitro Reduction Step (The Hydrogenolysis Trap)

Q3: I used standard Palladium on Carbon (Pd/C) with H₂ to reduce the intermediate's nitro group, but LC-MS shows my product cleaved into p-toluidine and N-methyl-2-phenoxyethanamine. Why did this happen?

The Causality: This is the most critical trap in this synthetic route. Your intermediate contains a benzylamine linkage (Ar-CH₂-NR₂). While Pd/C is an excellent catalyst for reducing nitro groups, Palladium is also the premier catalyst for the hydrogenolysis of benzylic C-N bonds . The catalyst inserts into the benzylic bond, cleaving your molecule entirely.

The Solution: You must abandon standard Pd/C and utilize a chemoselective reduction method.

Q4: What is the best scalable, chemoselective method to reduce the nitro group without cleaving the benzylamine bond?

The Causality & Solution: To preserve the benzylic C-N bond, you must either use a poisoned catalyst or a single-electron transfer (SET) metal reduction.

  • Poisoned Catalytic Hydrogenation: Using 5% Pt/C (sulfided) . The sulfur selectively poisons the active sites responsible for hydrogenolysis, allowing the nitro reduction to proceed cleanly .

  • Iron-Based Reduction (Béchamp-type): Using Iron powder and NH₄Cl. This method operates via an entirely different mechanism (electron transfer followed by protonation) that is completely blind to the benzylamine bond, ensuring 0% hydrogenolysis .

Quantitative Data: Catalyst Comparison for Nitro Reduction
Catalyst SystemNitro Reduction ConversionBenzylamine Cleavage (Hydrogenolysis)Overall Target Yield
10% Pd/C, H₂ >99%High (>90%) <10%
5% Pt/C (sulfided), H₂ >95%Low (<5%)85–90%
Fe powder, NH₄Cl >99%None (0%) 92–95%
SnCl₂·2H₂O >95%None (0%)75–80% (Emulsion issues)

Part 3: Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination

Objective: Synthesize the N-(4-nitrobenzyl) intermediate without over-reduction.

  • Reaction Setup: In a dry flask, dissolve 4-nitrobenzaldehyde (1.0 eq, 10 mmol) and N-methyl-2-phenoxyethanamine (1.05 eq, 10.5 mmol) in anhydrous DCE (30 mL).

  • Iminium Formation: Stir at room temperature for 1 hour.

    • Self-Validation Check: The solution will shift from clear to a distinct yellow hue, confirming the formation of the iminium ion prior to reduction.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Allow to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in sat. NaHCO₃, extract with EtOAc, and spot on TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.6) must be completely absent.

  • Workup: Quench the bulk reaction with sat. aqueous NaHCO₃ (30 mL).

    • Self-Validation Check: The cessation of CO₂ gas evolution confirms the complete neutralization of the acetic acid byproduct.

  • Isolation: Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Chemoselective Nitro Reduction (Iron/NH₄Cl)

Objective: Reduce the nitro group to the target aniline while preserving the benzylamine bond.

  • Reaction Setup: Dissolve the N-(4-nitrobenzyl) intermediate (10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq, 50 mmol) and solid NH₄Cl (2.0 eq, 20 mmol).

  • Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Self-Validation Check: The mass of the starting material [M+H]⁺ must shift exactly by -30 Da (loss of two Oxygen atoms, addition of two Hydrogen atoms). There must be no peak corresponding to the cleaved N-methyl-2-phenoxyethanamine fragment.

  • Workup: While the mixture is still hot, filter it through a tightly packed pad of Celite.

    • Self-Validation Check: The Celite pad will trap a dense black/brown residue (iron oxides). The filtrate must be clear and slightly yellow. If the filtrate is dark, re-filter. Complete removal of paramagnetic iron is critical to prevent severe line-broadening in downstream NMR analysis.

  • Isolation: Concentrate the filtrate to remove ethanol. Partition the aqueous residue between EtOAc (50 mL) and sat. NaHCO₃ (20 mL). Separate the organic layer, dry over Na₂SO₄, and evaporate to yield pure 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline.

Reaction Workflow & Chemoselectivity Diagram

SynthesisPathway SM N-methyl-2-phenoxyethanamine + 4-nitrobenzaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) SM->RedAm Intermediate N-(4-nitrobenzyl)-N-methyl- 2-phenoxyethanamine RedAm->Intermediate High Yield PdC Standard Hydrogenation (Pd/C, H2) Intermediate->PdC Chemoselective Chemoselective Reduction (Fe/NH4Cl or Pt/C-S) Intermediate->Chemoselective Cleavage Hydrogenolysis Products (p-toluidine + secondary amine) PdC->Cleavage C-N Cleavage (Side Reaction) Desired 4-{[methyl(2-phenoxyethyl)amino] methyl}aniline (Target Product) Chemoselective->Desired Selective NO2 Reduction

Workflow for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline synthesis highlighting chemoselectivity.

References

  • Zhang, Q., Li, S., Zhu, M., Liu, Y., He, H., & Cao, Y. (2016). Direct reductive amination of aldehydes with nitroarenes using bio-renewable formic acid as a hydrogen source. Green Chemistry (RSC Publishing).
  • Gordon, C., et al. (2014). Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation. RSC Advances.
  • Sharma, U., Verma, P. K., Kumar, N., Kumar, V., Bala, M., & Singh, B. (2011). Phosphane-free green protocol for selective nitro reduction with an iron-based catalyst. Chemistry - A European Journal.

🗂️ Knowledge Base Article (KBA) 01: Mitigating Protodehalogenation in Nitroarene Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Derivative Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind side-product formation in aniline synthesis—specifically focusing on nitroarene reduction and Buchwald-Hartwig aminations.

By understanding the mechanistic origins of these side products, you can implement our self-validating protocols to ensure high chemoselectivity and reproducible yields.

Symptom: Complete or partial loss of aryl halogens (I, Br, Cl) during the reduction of halogenated nitroarenes to haloanilines. Diagnostic Marker: GC-MS or LC-MS shows a mass corresponding to the fully dehalogenated aniline (e.g., aniline instead of 4-iodoaniline).

Root Cause Analysis: The reduction of nitroarenes is typically carried out using heterogeneous catalysts like Pd/C or Raney Nickel under an


 atmosphere. However, these noble metals readily undergo oxidative addition into C–X bonds (especially C–I and C–Br). Because the resulting haloaniline product is significantly more prone to hydrodehalogenation than the starting nitroarene, the reaction rapidly yields the fully dehalogenated aniline as a major side product[1].

Resolution & Causality: To preserve the halogen, the catalyst's oxidative addition capability must be poisoned or sterically hindered without destroying its ability to reduce the nitro group.

  • Catalyst Doping: Using 5% Pt/C (sulfided) introduces sulfur species that partially poison the active sites responsible for C–X cleavage, drastically shifting chemoselectivity toward the desired haloaniline[2],[3].

  • Kinetic Control: Nitro reduction is inherently faster than hydrodehalogenation. By utilizing a continuous flow reactor, you can precisely control the residence time to kinetically isolate the faster nitro reduction from the slower dehalogenation pathway[1].

🗂️ Knowledge Base Article (KBA) 02: Accumulation of Azo, Azoxy, and Hydroxylamine Intermediates

Symptom: The reaction mixture turns deep orange/red; isolation yields dimers or hydroxylamines instead of the primary aniline. Diagnostic Marker: TLC shows multiple spots; LC-MS identifies masses corresponding to


 (azoxy) or 

(hydroxylamine).

Root Cause Analysis: According to Haber's classical mechanism, nitro reduction proceeds via a nitrosoarene and a hydroxylamine intermediate[4]. If the direct hydrogenation of the hydroxylamine to the aniline is slow, the hydroxylamine will pool in the reaction mixture. It then rapidly condenses with the highly reactive nitrosoarene to form an azoxy dimer[4],[5]. This azoxy species is subsequently reduced to azo and hydrazo compounds[6].

Resolution & Causality: This condensation pathway is highly dependent on the local concentration of intermediates. Switching to catalysts that favor the direct pathway (e.g., specific intermetallics like


 or Au nanoparticles on 

) prevents intermediate pooling[7]. Additionally, increasing

pressure or adding vanadium/iron promoters can accelerate the direct hydroxylamine cleavage[1].

G Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxyarene (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH (Condensation) Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +H2, -H2O (Direct Pathway) Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo +H2, -H2O Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo +H2 Hydrazo->Aniline +H2 (Cleavage)

Haber's mechanism for nitroarene reduction showing direct and condensation pathways.

🗂️ Knowledge Base Article (KBA) 03: Bis-Arylation and Protodehalogenation in Buchwald-Hartwig Aminations

Symptom: Formation of tertiary amines when synthesizing secondary anilines, or recovery of unfunctionalized arenes. Diagnostic Marker: GC-MS shows


 (bis-arylation) or 

(protodehalogenation).

Root Cause Analysis:

  • Bis-arylation: The newly formed secondary aniline product is a competent nucleophile. If the Pd catalyst lacks sufficient steric bulk, the product can re-coordinate to the Pd(II) center and undergo a second, unintended arylation cycle[8].

  • Protodehalogenation: After oxidative addition and amine coordination, the Pd(II)-amido intermediate faces a kinetic bifurcation. It can undergo the desired reductive elimination to form the C–N bond, or it can undergo

    
    -hydride elimination (if the amine possesses 
    
    
    
    -hydrogens). The latter yields an imine and a Pd-hydride that subsequently reduces the aryl halide to an unfunctionalized arene[9],[10].

Resolution & Causality: Both issues are resolved by modern ligand architecture. Bulky, electron-rich dialkylbiarylphosphines (e.g., BrettPhos, BippyPhos, or Mor-DalPhos) exert immense steric pressure that accelerates reductive elimination (outcompeting


-hydride elimination) and physically blocks the bulkier secondary aniline product from re-coordinating (preventing bis-arylation)[8].

G ArX Ar-X + Pd(0) OxAdd Pd(II)(Ar)(X) ArX->OxAdd Oxidative Addition Amido Pd(II)(Ar)(NRR') OxAdd->Amido + Amine, Base Product Ar-NRR' (Mono-arylation) Amido->Product Reductive Elimination Dehalogenation Ar-H (Protodehalogenation) Amido->Dehalogenation Beta-H Elimination BisAryl Ar2-NR (Bis-arylation) Product->BisAryl Re-coordination (Lack of steric bulk)

Buchwald-Hartwig catalytic cycle highlighting bis-arylation and protodehalogenation side products.

🧪 Self-Validating Experimental Protocols

Protocol A: Chemoselective Nitro Reduction of Halogenated Nitroarenes in Flow

This protocol utilizes kinetic control and catalyst poisoning to prevent hydrodehalogenation.

  • Preparation: Prepare a 0.05 M solution of the halogenated nitroarene (e.g., 1-bromo-4-nitrobenzene) in methanol.

  • Reactor Setup: Equip a continuous flow hydrogenation reactor with a 5% Pt/C (sulfided) catalyst cartridge[3].

  • Parameters: Set the reactor to 30 °C, 30 bar

    
     pressure, and a flow rate of 1.0 mL/min[2].
    
  • Self-Validation Step: Collect the first 2 mL of the steady-state effluent and immediately analyze via GC-MS. You must confirm the mass of the intact haloaniline. If dehalogenation exceeds 5%, increase the flow rate (reducing residence time) to kinetically isolate the faster nitro reduction from the slower dehalogenation[1].

Protocol B: Highly Selective Buchwald-Hartwig Amination

This protocol utilizes steric gating to prevent bis-arylation and


-hydride elimination.
  • Catalyst Generation: In a nitrogen-filled glovebox, charge a vial with

    
     (1 mol%), a bulky biarylphosphine ligand like BippyPhos (2 mol%), and sodium tert-butoxide (1.2 equiv)[8],[11].
    
  • Reagent Addition: Add the aryl halide (1.0 equiv) and the primary amine (1.1 equiv) dissolved in anhydrous 1,4-dioxane.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 80 °C for 4 hours.

  • Self-Validation Step: Perform an LC-MS check at the 1-hour mark. The presence of an unfunctionalized arene peak indicates

    
    -hydride elimination is occurring. If observed, verify the solvent is strictly anhydrous and consider switching to a weaker base (e.g., 
    
    
    
    ) to alter the transmetalation rate and stabilize the catalytic cycle[11].

📊 Quantitative Data Summaries

Table 1: Catalyst Evaluation for Selective Halogenated Nitroarene Reduction (Conditions: 0.05 M substrate, 1.0 mL/min flow rate, 30 °C, 30 bar


)[2],[3]
Catalyst SystemConversion to Desired Haloaniline (%)Conversion to Dehalogenated Aniline (%)Mechanistic Note
10% Pd/C 0%100%Rapid oxidative addition into C–X bonds causes total loss of halogen.

20%80%Moderate nitro reduction, but hydrodehalogenation outpaces product clearance.
5% Pt/C (sulfided) 85% 15% Sulfur poisons C–X cleavage sites; preserves halogen while reducing

.

Table 2: Ligand Effects on Side-Product Formation in Buchwald-Hartwig Amination [9],[8],[11]

Ligand ClassExampleBis-Arylation RiskProtodehalogenation RiskOptimal Use Case
Triarylphosphines

HighHigh (

-H elimination)
Simple, non-sterically hindered secondary amines.
Bidentate Phosphines BINAPModerateLowPrimary amines (requires strict stoichiometric control).
Dialkylbiarylphosphines BippyPhos / BrettPhosVery Low Very Low Highly selective mono-arylation of primary amines; prevents product re-coordination.

📚 References

1.[4] REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi. unimi.it. URL: [Link] 2.[9] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. URL: [Link] 3.[7] Azo(xy) vs Aniline Selectivity in Catalytic Nitroarene Reduction by Intermetallics: Experiments and Simulations. NSF. URL:[Link] 4.[1] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. URL:[Link] 5.[2] Evaluation of hydrogenation catalysts for selective nitro reduction. ResearchGate. URL: [Link] 6.[6] Azo(xy) vs Aniline Selectivity in Catalytic Nitroarene Reduction by Intermetallics: Experiments and Simulations. ResearchGate. URL:[Link] 7.[10] Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. URL: [Link] 8.[3] Expanding the Utility of Flow Hydrogenation – A Robust Protocol Restricting Hydrodehalogenation. RSC Advances. URL: [Link] 9.[5] Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction. ACS Omega. URL: [Link] 10.[8] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. URL: [Link] 11.[11] Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. URL: [Link]

Sources

Technical Support Center: Stability & Handling of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS: 1274576-07-6). It is designed to assist researchers encountering stability challenges during synthesis, formulation, or biological assay preparation.

Status: Operational Scope: Solution Stability, Degradation Pathways, Troubleshooting Target Compound: 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline CAS No: 1274576-07-6 Functional Class: Functionalized Aniline / Tertiary Benzylic Amine

Executive Technical Summary

This compound possesses two chemically distinct reactive centers that dictate its stability profile:

  • Primary Aromatic Amine (Aniline moiety): Highly susceptible to oxidative coupling and radical formation, leading to colored impurities (azo/hydrazo dimers, quinone imines).

  • Tertiary Benzylic Amine: The benzylic carbon-nitrogen bond is prone to oxidative deamination (C-H abstraction), particularly in the presence of transition metals or peroxides.

Key Stability Risk: Rapid oxidative discoloration in neutral/basic solutions and potential N-oxide formation.

Troubleshooting Guide (Q&A)

Issue 1: Solution Discoloration

Q: My stock solution in DMSO was colorless initially but turned yellow/brown after 24 hours at room temperature. Is the compound still usable?

A: The color change indicates the onset of oxidative degradation of the aniline moiety.

  • Mechanism: Anilines undergo auto-oxidation to form radical cations, which couple to form colored azo-dimers or polyanilines. This process is accelerated by light and basic pH.

  • Impact: While the color change is visually dramatic, the actual mass percentage of degradation might be low (<2%).

  • Recommendation: Run a check HPLC. If purity is >95%, it may still be usable for non-critical assays. For critical IC50 or binding studies, discard and prepare fresh.

  • Prevention:

    • Store stock solutions at -20°C or -80°C.

    • Purge solvents with Argon/Nitrogen before dissolution.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) if the assay tolerates it.

Issue 2: Precipitation in Aqueous Buffer

Q: When I dilute the DMSO stock into PBS (pH 7.4), a fine white precipitate forms.

A: This is a solubility/pKa issue , not chemical degradation.

  • Cause: The molecule contains a lipophilic tail (phenoxyethyl) and a tertiary amine. The pKa of the tertiary amine is likely ~9.0, and the aniline ~4.6. At pH 7.4, the aniline is uncharged, and the tertiary amine is partially protonated. However, the lipophilic character often dominates, lowering aqueous solubility of the free base.

  • Troubleshooting:

    • Check Concentration: Ensure the final concentration is below the solubility limit (likely <100 µM in PBS).

    • Acidify: Lowering the pH to <6.0 ensures full protonation of the tertiary amine, significantly increasing solubility.

    • Cosolvents: Maintain at least 1-5% DMSO or Ethanol in the final buffer.

Issue 3: "Ghost" Peaks in LC-MS

Q: I see a new peak with M+16 mass shift in my LC-MS chromatogram after storing the sample.

A: This is a classic signature of N-Oxidation .

  • Identity: The tertiary nitrogen (in the chain) is oxidized to an N-oxide.

  • Cause: Presence of peroxides in the solvent (common in aged THF or PEG) or exposure to air.

  • Verification: Treat a small aliquot with a reducing agent (e.g., triphenylphosphine). If the M+16 peak disappears and the parent peak recovers, it is the N-oxide.

Deep Dive: Degradation Mechanisms

Understanding the specific chemical pathways allows for targeted preventive measures.

Pathway A: Oxidative Deamination (Benzylic Cleavage)

The methylene group between the aniline ring and the tertiary nitrogen is "benzylic" (attached to an aromatic ring). This position is activated.

  • Process: Oxidation of the benzylic C-H bond

    
     Carbinolamine intermediate 
    
    
    
    Cleavage.
  • Products: 4-Aminobenzaldehyde + N-methyl-2-phenoxyethylamine.

Pathway B: Aniline Oxidation
  • Process: Radical formation on the primary amine

    
     Dimerization.
    
  • Products: Azo compounds (Ar-N=N-Ar), Hydrazines.

Pathway C: N-Oxidation
  • Process: Direct oxidation of the tertiary amine lone pair.

  • Products: N-oxide derivative.

Visualization: Degradation Pathways

Validation & Comparative

Structural Validation of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the structure of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of small-molecule therapeutics, particularly tyrosine kinase inhibitors, the intermediate 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline represents a critical structural scaffold. Its validation is often complicated by the conformational flexibility of the N-methyl-N-(2-phenoxyethyl) linker.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Solution-State NMR and High-Resolution Mass Spectrometry (HRMS) . While NMR and MS are standard for routine characterization, this guide demonstrates why SCXRD remains the "Gold Standard" for unambiguous structural confirmation, specifically for resolving the torsion angles of the flexible ether tether and defining the solid-state packing essential for formulation.

The Challenge: Conformational Flexibility

The target molecule contains a benzylic amine linked to a phenoxyethyl ether chain.

  • Core Structure: Aniline ring (rigid)

    
     Methylene bridge 
    
    
    
    Tertiary Amine (chiral center potential if protonated)
    
    
    Ethylene glycol-like linker
    
    
    Phenoxy ring.
  • The Problem: In solution (NMR), the ethylene linker (

    
    ) undergoes rapid bond rotation. NOESY signals are often averaged, obscuring the bioactive conformation. X-ray crystallography "freezes" this conformation, revealing the low-energy state relevant to receptor binding.
    

Comparative Analysis: X-ray vs. NMR vs. MS

The following table contrasts the performance of the primary validation methods for this specific class of flexible aniline derivatives.

Table 1: Performance Matrix for Structural Validation
FeatureX-ray Crystallography (SCXRD) Solution NMR (1H/13C/NOESY) HRMS (ESI-TOF)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Chemical EnvironmentMolecular Formula & Fragmentation
Stereochemistry Absolute Configuration (if heavy atom present)Relative Configuration (via coupling constants)None
Conformational Insight Precise Torsion Angles (Solid State)Time-Averaged Ensemble (Solution State)None
Sample State Single Crystal (Solid)Solution (CDCl3/DMSO-d6)Ionized Gas Phase
Resolution Atomic (< 0.8 Å)Atomic ConnectivityMass Accuracy (< 5 ppm)
Limitation Requires high-quality crystalAmbiguous for flexible chainsNo 3D spatial information
Time to Result 24–72 Hours (Growth dependent)1–2 Hours< 30 Minutes

Experimental Protocol: X-ray Structure Determination

Authoritative Note: The following protocol is optimized for flexible amine-ether derivatives, addressing common issues with disorder in the ethylene chain.

Phase 1: Crystal Growth (The Critical Step)

Because the free base is an oil or low-melting solid due to the flexible chain, salt formation is the recommended strategy to induce crystallization.

  • Salt Preparation: Dissolve 50 mg of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline in 2 mL of dry ethanol.

  • Acidification: Add 1.0 equivalent of concentrated HCl (or fumaric acid for non-hygroscopic salts) dropwise.

  • Vapor Diffusion (Preferred Method):

    • Place the solution in a small inner vial.

    • Place the inner vial inside a larger jar containing 10 mL of diethyl ether or hexane (antisolvent).

    • Seal tightly and store at 4°C.

    • Mechanism:[1] The antisolvent slowly diffuses into the ethanol, gently lowering solubility and promoting ordered lattice growth.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Low temperature is mandatory to reduce thermal vibration of the terminal phenoxy ring and the flexible ethylene linker, preventing "smearing" of electron density.

  • Strategy: Collect full sphere of data (

    
     completeness) to ensure accurate absorption correction.
    
Phase 3: Structural Solution
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Validation Metrics:

    • R1 Value: Target

      
       for publication quality.
      
    • Goodness of Fit (GooF): Target ~1.0.

    • Disorder Handling: If the

      
       chain shows disorder, model with split positions (Part A/Part B) rather than leaving isotropic atoms.
      

Visualizing the Validation Workflow

The following diagram outlines the logical flow from synthesis to definitive structural model, highlighting the decision points between NMR and X-ray.

ValidationWorkflow Synthesis Crude Synthesis Product (4-{[methyl(2-phenoxyethyl)amino]methyl}aniline) CheckPurity Purity Check (TLC/LC-MS) Synthesis->CheckPurity Decision Is Product Solid? CheckPurity->Decision NMR 1H/13C NMR (DMSO-d6) Decision->NMR Oil/Amorphous SaltForm Salt Formation (HCl/Fumarate) Decision->SaltForm Oil (Need Rigidification) Cryst Crystallization (Vapor Diffusion) Decision->Cryst Crystalline Solid NMR_Result Result: Connectivity Confirmed (Conformation Ambiguous) NMR->NMR_Result NMR_Result->SaltForm Require 3D Info SaltForm->Cryst Diffraction X-ray Diffraction (100 K) Cryst->Diffraction Refinement Structure Refinement (SHELXL) Diffraction->Refinement FinalModel FINAL VALIDATED MODEL (Defined Torsion Angles & Packing) Refinement->FinalModel

Figure 1: Decision matrix for structural validation. Note the critical "Salt Formation" step for flexible amine derivatives to enable X-ray analysis.

Key Structural Parameters to Verify

When analyzing the solved structure, specific geometric parameters confirm the identity and quality of the model. These values are derived from high-quality analog structures (e.g., phenoxyethylamines).

Table 2: Critical Geometric Parameters (Expected Range)
ParameterAtoms InvolvedExpected Value (Å/°)Significance
Amine Bond


Å
Indicates conjugation with aniline ring.
Ether Bond


Å /

Å
Asymmetry confirms ether linkage type.
Torsion Angle


(Gauche) or

(Anti)
Defines the "folded" vs "extended" bioactive shape.
H-Bonding

(if salt)

Å
Confirms protonation state of the tertiary amine.

Interaction Map: Why It Matters

The crystal structure reveals intermolecular interactions that NMR cannot see. For this molecule, the Aniline NH2 usually acts as a Hydrogen Bond Donor, while the Ether Oxygen can act as an Acceptor.

InteractionMap AnilineN Aniline NH2 (Donor) Neighbor Neighboring Molecule (Crystal Lattice) AnilineN->Neighbor H-Bond (Packing) EtherO Ether Oxygen (Acceptor) TertiaryN Tertiary Amine (Protonation Site) TertiaryN->Neighbor Salt Bridge (if HCl) Neighbor->EtherO Weak Interaction

Figure 2: Interaction capability map derived from solid-state analysis. These interactions dictate solubility and melting point.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD-System: The World’s Repository of Small Molecule Crystal Structures. Retrieved from [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

Sources

Assessing Purity of 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the purity assessment strategies for 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (referred to herein as Intermediate-A ), a critical building block in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib.

High-purity Intermediate-A (>98.5%) is essential for minimizing the formation of difficult-to-remove dimeric impurities in downstream API synthesis. This guide compares three primary assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative NMR (qNMR) , and LC-MS . We provide experimental protocols, comparative data on detection limits, and a decision matrix for selecting the optimal method based on development stage.

Molecular Context & Impurity Profile[1][2]

Intermediate-A serves as the nucleophilic linker in BTK inhibitor synthesis. Its purity is governed by the efficiency of the reduction step (converting the nitro-precursor) and the stability of the tertiary amine side chain.

Critical Impurities[3]
  • Nitro-Precursor: N-methyl-N-(2-phenoxyethyl)-4-nitrobenzylamine. (Incomplete reduction).

  • Des-methyl Analog: Resulting from incomplete methylation or degradation.

  • Aniline Dimers: Azo- or azoxy-dimers formed during catalytic hydrogenation.

Synthesis & Impurity Flow

The following diagram illustrates the synthesis pathway and where specific impurities originate, dictating the analytical requirements.

SynthesisFlow Start 4-Nitrobenzyl Bromide Step1 Step 1: Alkylation Start->Step1 Reactant N-methyl-2- phenoxyethylamine Reactant->Step1 Intermed Nitro Intermediate Step1->Intermed Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Intermed->Step2 Imp1 Impurity A: Unreacted Nitro Intermed->Imp1 Incomplete Rxn Product Target Aniline (Intermediate-A) Step2->Product Imp2 Impurity B: Azo-Dimers Step2->Imp2 Over-reduction Side Rxn

Figure 1: Synthetic pathway of Intermediate-A highlighting origins of critical impurities (Nitro-precursor and Azo-dimers) that define the separation requirements.

Comparative Analysis of Assessment Methods

We compared three analytical techniques to validate a synthesized batch of Intermediate-A. The "Gold Standard" HPLC method is compared against qNMR (absolute purity) and LC-MS (trace analysis).

Method A: HPLC-UV (The QC Workhorse)
  • Principle: Separation based on hydrophobicity using a C18 column.

  • Performance: Excellent for detecting process-related organic impurities (e.g., nitro-precursor).

  • Limitation: Requires a reference standard for accurate quantitation; cannot detect inorganic salts or residual solvents.

Method B: qNMR (The Absolute Standard)
  • Principle: Molar-based quantification using an internal standard (Maleic Acid).

  • Performance: Provides "Absolute Purity" (w/w%) including salt content and solvents. Orthogonal to chromatography.

  • Limitation: Lower sensitivity (LOD ~0.1%); overlapping signals can obscure impurities.

Method C: LC-MS (The Trace Detective)
  • Principle: Mass-selective detection.[1]

  • Performance: Essential for identifying unknown peaks and genotoxic impurities (GTIs) at ppm levels.

  • Limitation: Response factors vary wildly; not suitable for bulk purity assay without rigorous calibration.

Comparative Data Summary
FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: LC-MS
Primary Use Routine QC ReleaseReference Standard QualificationImpurity Identification
Purity Value Area % (Relative)Weight % (Absolute)N/A (Qualitative)
LOD 0.05%~0.1 - 0.5%< 0.001% (ppm)
Precision (RSD) < 0.5%< 1.0%> 2.0%
Time per Run 25 min10 min30 min
Ref. Standard? Required Not RequiredRequired for Quant

Experimental Protocols

Protocol 1: HPLC-UV Purity Assessment

This method uses a high-pH buffer to ensure the basic amine and aniline remain deprotonated, improving peak shape and retention.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 90% B

    • 15-20 min: 90% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (max absorption of aniline) and 210 nm (impurities).

  • Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: qNMR Absolute Purity Assay

Validates the "Assay" value (w/w%), accounting for moisture and salts which HPLC misses.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d6.

  • Procedure:

    • Accurately weigh ~10 mg of Intermediate-A (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into a vial.
    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with d1 (relaxation delay) ≥ 30s to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molecular weight.

Performance Impact: Purity vs. Downstream Yield

To demonstrate why assessment matters, we compared the performance of Intermediate-A batches of varying purity in the subsequent acylation reaction (synthesis of the acrylamide functionality).

Intermediate-A PurityAssessment MethodDownstream Yield (Step 3)Impurity Profile (Final API)
95.2% HPLC Area%68%High levels of "Dimer Impurity" (Difficult to purge)
98.1% HPLC Area%82%Standard profile, requires 1 recrystallization
99.4% qNMR (w/w)91% Clean profile, passes API spec directly

Insight: Using qNMR to verify the actual mass content (excluding salts) prevents stoichiometry errors in the next step, maximizing yield.

Decision Matrix: Selecting the Right Method

Use the following workflow to determine the appropriate analytical strategy for your development phase.

DecisionMatrix Start Sample Received PhaseCheck Development Phase? Start->PhaseCheck Early Early R&D (Route Scouting) PhaseCheck->Early Process Process Optimization (Scale-Up) PhaseCheck->Process Release GLP/GMP Release PhaseCheck->Release Method1 HPLC-UV (Area %) Quick check for conversion Early->Method1 Method2 qNMR + LC-MS Identify impurities & True Assay Process->Method2 Method3 Validated HPLC Method + Residual Solvents (GC) Release->Method3

Figure 2: Analytical decision matrix mapping development phases to the recommended purity assessment technique.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Vasanthan, N. (2021). Impurity Profiling of Ibrutinib and its Intermediates using HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

  • BenchChem. (2025).[3][4] Synthesis of Ibrutinib Impurity 6 Reference Standard: An In-depth Technical Guide.Link

Sources

benchmarking 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline against other research compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline: A Comprehensive Guide for Medicinal Chemists

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks to determine their utility in fragment-based drug discovery (FBDD) and library synthesis. The compound 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline (CAS: 1274576-07-6) represents a highly versatile, bifunctional scaffold. It combines a highly reactive primary aniline with a sterically shielded tertiary amine bearing a phenoxyethyl moiety.

This guide objectively benchmarks this compound against two standard alternatives—4-(aminomethyl)aniline (a simple primary/primary amine) and 2-phenoxy-N-methylethanamine (a simple secondary amine)—evaluating their physicochemical properties, synthetic chemoselectivity, and pharmacological relevance.

Physicochemical Profiling & ADME-Tox Proxy

Before integrating a building block into a medicinal chemistry campaign, we must evaluate how its incorporation will impact the final drug candidate's physicochemical properties[3]. The table below summarizes the calculated properties of our target compound versus the benchmarks.

Table 1: Physicochemical Comparison of Amine Building Blocks

Metric / PropertyCompound A: 4-{[methyl(2-phenoxyethyl)amino]methyl}anilineCompound B: 4-(aminomethyl)anilineCompound C: 2-phenoxy-N-methylethanamine
Structural Class Bifunctional (Primary + Tertiary Amine)Bifunctional (Primary + Primary Amine)Monofunctional (Secondary Amine)
Molecular Weight 256.35 g/mol 122.17 g/mol 151.21 g/mol
Calculated LogP 2.8 (Lipophilic, good membrane permeability)0.2 (Highly polar, poor permeability)1.5 (Moderate lipophilicity)
TPSA (Ų) 35.352.021.3
pKa (Strongest Basic) ~8.5 (Tertiary amine)~9.5 (Aliphatic primary amine)~9.8 (Secondary amine)
Primary Utility GPCR ligand scaffolds, kinase inhibitor handlesSimple hydrophilic linkersTerminal capping groups

Causality Insight: Compound A's LogP of 2.8 and TPSA of 35.3 Ų place it squarely within the "Rule of 5" sweet spot for oral bioavailability. Unlike Compound B, which introduces excessive polarity and risks poor cellular permeability, Compound A utilizes the phenoxyethyl group to balance the polarity of the basic nitrogen, making it an ideal handle for central nervous system (CNS) or intracellular targets.

Synthetic Utility: Chemoselectivity in C-N Cross-Coupling

The true test of a bifunctional building block is its behavior in late-stage functionalization, particularly the Buchwald-Hartwig Amination [1]. When coupling an aniline to a heteroaryl halide, the presence of competing nucleophilic centers can ruin reaction yields.

  • Compound B (Alternative): Possesses both an aromatic aniline and an aliphatic primary amine. Palladium-catalyzed coupling often results in poor chemoselectivity, leading to mixtures of aryl-aryl and alkyl-aryl amination products unless orthogonal protecting groups (e.g., Boc) are used.

  • Compound A (Target): The aliphatic amine is tertiary and sterically encumbered by the methyl and phenoxyethyl groups. This prevents it from undergoing oxidative addition or poisoning the palladium catalyst [4], allowing for 100% chemoselective amination at the primary aniline without the need for protecting groups.

Self-Validating Experimental Protocol: Chemoselective Buchwald-Hartwig Coupling

This protocol is designed as a self-validating system. By utilizing an internal standard and precise UPLC-MS monitoring, the mass balance of the reaction validates the absence of side reactions (such as tertiary amine dealkylation).

Materials:

  • Compound A (1.0 equiv, 0.5 mmol)

  • Heteroaryl Bromide (1.05 equiv, 0.525 mmol)

  • Pd(OAc)₂ (2 mol%) and BrettPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Internal Standard: 4,4'-dimethylbiphenyl (0.1 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with Pd(OAc)₂, BrettPhos, and NaOtBu.

    • Causality: BrettPhos is a bulky, electron-rich biaryl phosphine. Its steric bulk explicitly prevents the internal tertiary amine of Compound A from coordinating to the Pd center, ensuring the catalyst remains active for the aniline.

  • Reagent Addition: Add the heteroaryl bromide, Compound A, and the internal standard. Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and stir at 90 °C.

  • Self-Validating Sampling: At 1h, 3h, and 6h, withdraw 10 µL aliquots via syringe. Dilute with 990 µL of Acetonitrile/Water (1:1) and inject into the UPLC-MS.

  • Validation Criteria: Plot the ratio of Product AUC to Internal Standard AUC. The system validates chemoselectivity if:

    • Conversion reaches >95% within 6 hours.

    • The sum of the unreacted Compound A and the desired product accounts for >98% of the initial mass balance (proving no tertiary amine degradation).

G A Compound A (Primary Aniline) C Pd(OAc)2 / BrettPhos (Catalyst System) A->C Coordinates via NH2 E Tertiary Amine (Non-Interfering) A->E B Aryl Halide (Electrophile) B->C Oxidative Addition D Desired Product (C-N Bond Formation) C->D Reductive Elimination F Catalyst Poisoning (Prevented) E->F Steric Shielding F->C Blocked

Workflow of chemoselective Buchwald-Hartwig amination using Compound A.

Pharmacological Relevance: The Phenoxyethylamine Pharmacophore

Beyond its synthetic utility, Compound A carries a highly privileged structural motif. The phenoxyethylamine moiety is a classic pharmacophore heavily utilized in the design of adrenergic receptor modulators [2].

When benchmarking Compound A against Compound C (which also contains a phenoxyethylamine group but lacks the aniline extension handle), Compound A allows researchers to rapidly append diverse heteroaromatics to the aniline nitrogen. This enables the rapid generation of libraries targeting the α1-adrenergic receptor (α1-AR), which is critical for treating conditions like benign prostatic hyperplasia (BPH) and hypertension.

The phenoxyethylamine scaffold acts by competitively binding to the α1-AR, preventing endogenous norepinephrine from activating the Gq-coupled protein cascade, thereby inhibiting intracellular calcium release and causing smooth muscle relaxation.

G Antagonist Phenoxyethylamine Scaffold (Antagonist) Receptor Alpha-1 Adrenergic Receptor (GPCR) Antagonist->Receptor Competitive Binding Gq Gq Protein Receptor->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca Triggers

Mechanism of alpha-1 adrenergic receptor antagonism by phenoxyethylamine scaffolds.

Conclusion

For drug development professionals, 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline represents a superior building block compared to simple aliphatic amines. Its built-in steric shielding allows for protecting-group-free chemoselective cross-coupling, while its calculated physicochemical properties ensure that the resulting library compounds maintain drug-like lipophilicity and permeability. Furthermore, the embedded phenoxyethylamine motif provides an immediate structural advantage for GPCR-targeted drug discovery programs.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • A. Sugawara et al. "Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists." PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]

  • S. Hazra et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews (ACS Publications). Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline

Executive Summary & Chemical Profile

4-{[methyl(2-phenoxyethyl)amino]methyl}aniline is a highly functionalized tertiary amine featuring an aniline core. In drug development and synthetic chemistry, aniline derivatives are invaluable building blocks; however, their handling requires rigorous safety architecture. The primary toxophore is the aromatic amine moiety, which presents severe systemic hazards including dermal penetration, methemoglobinemia, and potential mutagenicity ()[1]. This guide provides a self-validating procedural framework for researchers to handle this compound safely, ensuring both operational efficiency and uncompromising laboratory safety.

Mechanistic Hazard Assessment

To design an effective safety protocol, one must understand the mechanism of toxicity. Aromatic amines are highly lipid-soluble, allowing them to rapidly bypass the stratum corneum (the skin's primary barrier) upon contact ()[1]. Once in systemic circulation, these compounds induce the oxidation of the ferrous (Fe²⁺) ion in hemoglobin to the ferric (Fe³⁺) state ()[2]. This structural change creates methemoglobin, which cannot bind oxygen, leading to rapid tissue hypoxia and cyanosis ()[2].

ToxicityPathway A 4-{[methyl(2-phenoxyethyl) amino]methyl}aniline B Dermal / Inhalation Absorption A->B C Lipid-Soluble Systemic Circulation B->C D Hemoglobin Oxidation (Fe2+ -> Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Fig 1: Mechanistic pathway of systemic toxicity and methemoglobinemia induced by aniline derivatives.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for complex aromatic amines. The selection of barrier materials must be dictated by the chemical's permeation kinetics.

PPE CategoryMaterial SpecificationEst. Breakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber (>0.5 mm)> 480 minsHigh chemical resistance to aromatic amines; prevents lipid-soluble dermal absorption ()[1].
Secondary Gloves Nitrile (8 mil)< 60 minsProvides tactile dexterity. Acts as a sacrificial layer; must be changed immediately upon contact.
Eye Protection Polycarbonate Splash GogglesN/AForms a tight seal to prevent mucosal absorption of aerosolized amine droplets ()[3].
Body Protection Flame-Resistant (FR) Lab CoatN/AProtects against systemic exposure via forearms. FR material addresses associated solvent flammability.
Respiratory P100 Half-Mask Respirator99.97% filtrationRequired if handling dry powder outside a fume hood to prevent inhalation of particulate dust ()[1].

Standard Operating Procedure (SOP): Handling & Execution

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's validation criteria are met.

HandlingWorkflow S1 1. Engineering Controls Verify Fume Hood >100 FPM S2 2. PPE Donning Double Gloving & Respirator S1->S2 S3 3. Reagent Transfer Use Anti-Static Spatula S2->S3 S4 4. Reaction Execution Closed-System Apparatus S3->S4 S5 5. Decontamination Segregate Amine Waste S4->S5

Fig 2: Step-by-step operational workflow for the safe handling of toxic aromatic amines.

Phase 1: Environmental Validation

  • Verify Engineering Controls: Ensure the chemical fume hood is operational. Validation: The digital airflow monitor must read ≥100 feet per minute (FPM). If the monitor alarms, the protocol dictates immediate cessation ()[1].

  • Clear the Workspace: Remove all incompatible chemicals (e.g., strong oxidizers, acids) from the hood to prevent exothermic side reactions.

Phase 2: Reagent Weighing and Transfer

  • Don PPE: Equip the PPE specified in the matrix above. Double-glove with Butyl rubber as the base and Nitrile as the outer layer.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Aromatic amine powders can carry static charges, leading to aerosolization.

  • Transfer: Weigh the 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline exclusively inside the fume hood. Causality: Keeping the material behind the sash ensures that any aerosolized particulates are captured by the exhaust system, preventing inhalation exposure ()[1].

Phase 3: Reaction Execution

  • Closed-System Apparatus: Dissolve the compound in the chosen solvent (e.g., dichloromethane or ethanol) within a sealed flask.

  • Purging: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent auto-oxidation of the amine, which can generate highly reactive and toxic radical intermediates.

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a solvent known to dissolve the amine, followed by a specialized aromatic amine surface cleaner ()[3].

  • Glove Removal: Remove the outer nitrile gloves using the "glove-in-glove" technique to avoid skin contact with the contaminated exterior ()[3].

Emergency Response & Spill Containment

In the event of a spill, immediate, coordinated action is required. Crucial Directive: DO NOT ADD WATER TO THE SPILL ()[4]. Adding water to an aromatic amine spill increases the surface area of the contamination without neutralizing the hazard, driving the lipid-soluble chemical deeper into porous surfaces ()[5].

Spill ScaleQuantitative ThresholdContainment & Neutralization Strategy
Minor Spill < 50 mL or < 50 g1. Alert personnel in the immediate vicinity.2. Surround the spill with polypropylene-based absorbent pads ()[5].3. Mechanically collect residue into a compatible, sealable plastic bag ()[5].
Major Spill > 50 mL or > 50 g1. Evacuate the laboratory immediately.2. Isolate the area and close doors.3. Contact Environmental Health & Safety (EHS) ()[4]. Do not attempt independent cleanup ()[5].
Human Exposure Any dermal or ocular contact1. Ocular: Flush eyes at the emergency eyewash station for a minimum of 15 minutes ()[5].2. Dermal: Remove contaminated clothing and use the safety shower for 15 minutes ()[5].3. Medical: Seek immediate medical attention; inform responders of potential methemoglobinemia risk requiring Methylene Blue therapy ()[2].

Waste Disposal Protocols

Improper disposal of aromatic amines can lead to severe environmental toxicity, particularly affecting aquatic life ()[1].

  • Segregation: Collect all liquid and solid waste containing 4-{[methyl(2-phenoxyethyl)amino]methyl}aniline in a dedicated, clearly labeled "Toxic Aromatic Amine Waste" container. Do not mix with general organic waste.

  • Labeling: The container must explicitly list the full chemical name. Abbreviations are strictly prohibited for highly toxic waste.

  • Secondary Containment: Store the waste container in a secondary high-density polyethylene (HDPE) bin to prevent leaks into the laboratory environment.

References

  • ACS Publications . Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at:[Link]

  • Kent State University . Lab Safety Plan - Accidents, Emergencies and Chemical Spills. Compliance and Risk Management. Available at:[Link]

  • SKC Inc . Safety Data Sheet: Cleaning/Developing Solution for Aromatic Amines. Available at:[Link]

  • Workplace Wellness Hub . Nitrobenzene & Aniline Derivatives - Occupational Diseases. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.